N2-Acetyl Acyclovir Benzoate-d5
Description
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Properties
Molecular Formula |
C₁₇H₁₂D₅N₅O₅ |
|---|---|
Molecular Weight |
376.38 |
Synonyms |
N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide-d5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: N2-Acetyl Acyclovir Benzoate-d5 in Bioanalytical Applications
The following technical guide details the properties, synthesis logic, and bioanalytical applications of N2-Acetyl Acyclovir Benzoate-d5 , a specialized stable isotope-labeled internal standard.
Executive Summary
N2-Acetyl Acyclovir Benzoate-d5 (CAS: 133186-23-9 [unlabeled]) is a high-purity Stable Isotope Labeled (SIL) compound utilized primarily as an Internal Standard (IS) in the quantification of acyclovir impurities and related prodrug derivatives.[1] Characterized by a deuterated benzoyl ester moiety, this molecule serves as a critical tool in GMP-compliant impurity profiling and pharmacokinetic (PK) studies where matrix interference and ionization suppression demand precise mass-shifted normalization.
This guide provides a comprehensive breakdown of its physicochemical properties, isotopic architecture, and handling protocols for LC-MS/MS workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is the benzoate ester derivative of the N2-acetylated metabolite of acyclovir, labeled with five deuterium atoms on the phenyl ring. This structural modification renders it lipophilic compared to the parent drug, altering its chromatographic retention significantly.
| Property | Specification |
| Chemical Name | N-[9-[[2-(Benzoyloxy-d5)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide |
| Common Name | N2-Acetyl Acyclovir Benzoate-d5 |
| CAS Number | 133186-23-9 (Refers to Unlabeled analog); Labeled forms are often referenced by the parent CAS + isotope suffix.[1][][3] |
| Molecular Formula | C₁₇H₁₂D₅N₅O₅ |
| Molecular Weight | 376.38 g/mol (approx); Unlabeled MW: 371.35 g/mol |
| Exact Mass | ~376.15 |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF; Sparingly soluble in Methanol; Insoluble in Water. |
| pKa (Predicted) | ~9.3 (Guanine N1-H), ~2.3 (N7) |
| Isotopic Purity | Typically ≥ 99 atom % D |
Structural Architecture
The molecule consists of three distinct domains:
-
The Core: A guanine base protected at the exocyclic amine (N2) by an acetyl group .
-
The Linker: An acyclic side chain (ethoxymethyl) characteristic of acyclovir.
-
The Label: A benzoate-d5 ester at the terminal hydroxyl. The deuterium atoms are located on the phenyl ring of the benzoate group (
), providing a +5 Da mass shift.
Synthesis Logic & Isotopic Integrity
The synthesis of N2-Acetyl Acyclovir Benzoate-d5 is non-trivial, requiring selective protection strategies to ensure the label is introduced at the ester position without scrambling.
Synthesis Workflow (Conceptual)
The following Graphviz diagram illustrates the likely synthetic pathway and the fragmentation logic used in mass spectrometry.
Caption: Conceptual synthesis via selective esterification and predicted MS fragmentation pathways.
Key Synthetic Considerations:
-
Regioselectivity: The N2-amine is less nucleophilic than the primary hydroxyl, but competitive benzoylation can occur. Standard protocols often acetylate N2 first (using acetic anhydride) to create the N2-acetyl intermediate, followed by reaction with Benzoyl Chloride-d5 to form the ester.
-
Isotopic Stability: The deuterium on the phenyl ring is aromatic and non-exchangeable under standard LC-MS conditions (acidic mobile phases), ensuring high label integrity.
Bioanalytical Applications
N2-Acetyl Acyclovir Benzoate-d5 is engineered to overcome specific challenges in the analysis of antiviral drugs.
3.1 Role as an Internal Standard (IS)
In quantitative LC-MS/MS, this compound corrects for:
-
Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization. The d5-analog co-elutes (or elutes very closely) with the analyte, experiencing the same suppression and allowing for accurate ratio-metric quantification.
-
Extraction Efficiency: It mimics the lipophilicity of esterified acyclovir impurities (like Impurity F derivatives), ensuring tracking of recovery rates during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
3.2 Impurity Profiling
Regulatory bodies (ICH, USP, EP) require the monitoring of process-related impurities.
-
Target Analyte: Unlabeled N2-Acetyl Acyclovir Benzoate (Impurity).[1][3]
-
Origin: This impurity can arise during the synthesis of prodrugs or via interactions with packaging materials containing benzoates.
-
Quantification: The d5-standard allows for absolute quantification of this specific impurity down to trace levels (ppm) in drug substances.
Experimental Protocols
4.1 Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent due to the compound's lipophilicity.
-
Concentration: Prepare a master stock at 1.0 mg/mL.
-
Procedure:
-
Weigh 1.0 mg of N2-Acetyl Acyclovir Benzoate-d5 into a glass vial.
-
Add 1.0 mL of DMSO. Vortex for 1 minute.
-
Sonicate for 5 minutes if dissolution is incomplete.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stable for >6 months.
-
4.2 LC-MS/MS Method Parameters (Guideline)
These parameters should be optimized for your specific instrument (e.g., Sciex QTRAP or Waters Xevo).
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Precursor Ion (Q1) | 376.4 m/z [M+H]⁺ |
| Product Ions (Q3) | 194.1 m/z (N2-Acetylguanine base) 152.1 m/z (Guanine base - loss of acetyl) |
| Cone Voltage | 25 - 35 V |
| Collision Energy | 20 - 40 eV (Compound dependent optimization required) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
4.3 Method Development Workflow
Use the following logic gate to validate the standard in your assay.
Caption: Step-by-step LC-MS/MS optimization workflow for SIL integration.
References
-
LGC Standards. (n.d.). N2-Acetyl Acyclovir Benzoate-d5 Product Sheet. Retrieved from
-
BOC Sciences. (n.d.). N2-Acetyl Acyclovir Benzoate (CAS 133186-23-9) Technical Data. Retrieved from
-
PubChem. (2025). N2-Acetyl Acyclovir Benzoate-d4 (Related Compound Record). National Library of Medicine.[4] Retrieved from
-
Stimac, A., et al. (1990).[5] A New Synthesis of Acyclovir Prodrugs.[5] N2-Acetylacyclovir and 6-Deoxyacyclovir.[5] Synthesis, 1990(6), 461-464.[5] (Foundational synthesis logic).
-
European Pharmacopoeia (Ph. Eur.). Acyclovir Monograph: Impurity F.[4][6][7] (Defines the unlabeled core structure).
Sources
- 1. clearsynth.com [clearsynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. N2-Acetylaciclovir | C10H13N5O4 | CID 135443999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N2-Acetyl Acyclovir | CAS 110104-37-5 | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Molecular Weight & Mass Spectrometry of Deuterated N2-Acetyl Acyclovir Benzoate
Executive Summary
Deuterated N2-Acetyl Acyclovir Benzoate is a stable isotope-labeled derivative used primarily as an Internal Standard (IS) in the quantitative analysis of Acyclovir and its related impurities via LC-MS/MS. It serves as a critical reference material for monitoring the N-acetylation and benzoyl esterification pathways during drug substance synthesis and stability testing.
This guide provides a definitive analysis of its molecular weight, isotopic distribution, and mass spectrometry behavior, distinguishing between the two primary deuteration patterns: Ring-labeled (d5) and Chain-labeled (d4) .
Quick Reference Data
| Compound Variant | Molecular Formula | Average MW ( g/mol ) | Monoisotopic Mass (Da) | Primary Application |
| Unlabeled (Native) | C₁₇H₁₇N₅O₅ | 371.35 | 371.1230 | Analyte / Impurity Standard |
| Deuterated (d5) | C₁₇H₁₂D₅N₅O₅ | 376.38 | 376.1544 | Preferred IS (Stable Phenyl Ring) |
| Deuterated (d4) | C₁₇H₁₃D₄N₅O₅ | 375.39 | 375.1481 | Alternative IS (Linker Chain) |
Chemical Architecture & Identity
To accurately determine molecular weight and fragmentation, one must first resolve the structural ambiguity often found in "Benzoate" nomenclature. In this context, "Benzoate" refers to a covalent benzoyl ester at the acyclovir side-chain terminus, not a salt counterion.
Structural Components[1][2][3][5][6][7][8][9]
-
Guanine Core: Modified at the
-position with an Acetyl group ( Da shift from Acyclovir). -
Side Chain: The acyclic sugar mimic (acyclovir moiety) is terminated with a Benzoyl ester.
-
Deuteration Sites (d5 vs. d4):
-
d5-Labeling: Occurs on the benzoyl phenyl ring . This is chemically robust and prevents deuterium exchange during acidic/basic extraction.
-
d4-Labeling: Occurs on the ethoxy linker (
).
-
Visualization: Structure & Deuteration Logic
Figure 1: Structural decomposition of N2-Acetyl Acyclovir Benzoate showing the two distinct regions targeted for stable isotope labeling.
Molecular Weight Analysis
Precise molecular weight calculation is essential for preparing gravimetric standards and setting Mass Spectrometer quadrupole parameters.
Calculation Methodology
-
Average Molecular Weight: Used for weighing solid standards. Based on standard atomic weights (C=12.011, H=1.008, D=2.014).
-
Monoisotopic Mass: Used for MS precursor ion selection (
). Based on the mass of the most abundant isotope (C=12.00000, H=1.00783, D=2.01410).
Detailed Mass Breakdown (d5 Variant)
The d5 variant (Phenyl-d5) is the industry standard due to the stability of aromatic deuteration.
| Element | Count | Isotope Mass (Da) | Contribution (Da) |
| Carbon | 17 | 12.00000 | 204.0000 |
| Hydrogen | 12 | 1.00783 | 12.0940 |
| Deuterium | 5 | 2.01410 | 10.0705 |
| Nitrogen | 5 | 14.00307 | 70.0154 |
| Oxygen | 5 | 15.99491 | 79.9746 |
| Total Monoisotopic Mass | 376.1545 | ||
| Precursor Ion | 377.1618 |
Note: The d4 variant (Linker-d4) has a Monoisotopic Mass of 375.1481 Da and an
Mass Spectrometry Application (LC-MS/MS)
For bioanalytical assays, this compound acts as the Internal Standard. The choice of MRM (Multiple Reaction Monitoring) transitions must avoid "cross-talk" with the unlabeled analyte.
Fragmentation Pathway
Upon Collision Induced Dissociation (CID), N2-Acetyl Acyclovir Benzoate typically cleaves at the weakest bonds: the ester linkage and the glycosidic bond .
-
Primary Loss (Benzoate): Cleavage of the ester bond releases the benzoyl group (or benzoic acid), leaving the N2-Acetyl Acyclovir core.
-
Secondary Loss (Side Chain): Cleavage at the N9 position releases the guanine base.
Recommended MRM Transitions
For the d5-variant , the mass shift is retained in fragments containing the benzoate moiety. However, if the benzoate is lost, the fragment may overlap with the unlabeled form. Therefore, it is critical to select transitions that retain the deuterium label.
| Transition Type | Precursor (m/z) | Product (m/z) | Structure Retained | Specificity |
| Quantifier (d5) | 377.2 ( | 105.1 / 110.1 | Benzoyl Cation ( | High (Retains d5 label) |
| Qualifier (d5) | 377.2 ( | 225.1 | N2-Acetyl Guanine + Linker | Low (Label lost!) |
| Alternate (d5) | 377.2 ( | 255.1 | Loss of Benzoic Acid | Low (Label lost!) |
Critical Insight: Unlike many IS workflows where the core drug fragment is monitored, for N2-Acetyl Acyclovir Benzoate-d5, monitoring the Benzoyl fragment (m/z 110.1) is often necessary to distinguish it from the unlabeled impurity if the label is on the ring. If using d4 (linker label) , the label is retained on the acyclovir side-chain fragment, allowing monitoring of the heavier core fragment.
Visualization: MS/MS Fragmentation Logic
Figure 2: Fragmentation pathway for the d5-variant. Note that the primary core fragment loses the deuterium label, making the benzoyl fragment or intact parent necessary for specific detection.
Experimental Protocol: Standard Preparation
Handling & Solubility
-
State: White to off-white solid.
-
Solubility: Soluble in DMSO and Methanol. Slightly soluble in Acetonitrile.
-
Stability: Hygroscopic. Store at -20°C under desiccated conditions.
Stock Solution Workflow
-
Weighing: Accurately weigh 1.0 mg of N2-Acetyl Acyclovir Benzoate-d5 (adjusting for purity and salt form if applicable).
-
Dissolution: Dissolve in 1.0 mL of DMSO (Dimethyl Sulfoxide) to create a 1.0 mg/mL Master Stock. Do not use pure water as the ester may hydrolyze over time.
-
Working Standard: Dilute the Master Stock 1:100 with 50:50 Methanol:Water to achieve a 10 µg/mL working solution.
-
Verification: Infuse into MS at 10 µL/min to verify the precursor ion (m/z 377.2) and absence of m/z 372.2 (unlabeled contribution).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171394353, N2-Acetyl Acyclovir Benzoate-d4. Retrieved from [Link]
-
Huidobro, A. L., et al. (2005).[] LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[] Retrieved from [Link]
Sources
Bioanalytical Precision: N2-Acetyl Acyclovir Benzoate-d5 vs. Unlabelled Reference Standard
Executive Summary
In the rigorous landscape of pharmaceutical impurity profiling, N2-Acetyl Acyclovir Benzoate (CAS 133186-23-9) represents a critical process-related impurity or intermediate in the synthesis of Acyclovir. Unlike the polar parent drug, this molecule carries two hydrophobic modifications: an acetylation at the N2 position of the guanine ring and a benzoyl esterification at the side-chain hydroxyl.
This guide provides a technical comparison between the Unlabelled Reference Standard (the analyte) and its Stable Isotope Labeled (SIL) analog, N2-Acetyl Acyclovir Benzoate-d5 (the Internal Standard). We explore the mechanistic necessity of using the d5-analog to correct for matrix effects in LC-MS/MS workflows, detailing the physicochemical divergences, mass spectrometric behavior, and validation protocols required for regulatory compliance (ICH Q2(R1), FDA Bioanalytical Method Validation).
Technical Profile & Structural Logic
To develop a robust assay, one must first understand the structural distinction between the analyte and the standard.
The Molecule: Covalent Ester, Not a Salt
A common misconception is treating "Benzoate" solely as a counter-ion. In this context, based on IUPAC nomenclature ([2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl] benzoate), the benzoate is covalently attached via an ester linkage.
-
Implication: The molecule is significantly more lipophilic (hydrophobic) than Acyclovir. It will retain longer on Reverse Phase (C18) columns and does not require HILIC conditions often used for polar antivirals.
The d5-Labeling Strategy
The d5-analog typically incorporates five deuterium atoms on the phenyl ring of the benzoate moiety.
| Feature | Unlabelled Reference (Analyte) | N2-Acetyl Acyclovir Benzoate-d5 (IS) |
| Molecular Formula | ||
| Monoisotopic Mass | ~371.12 Da | ~376.15 Da (+5 Da shift) |
| Label Location | N/A | Phenyl Ring (Benzoate Ester) |
| Label Stability | N/A | High. Aromatic deuteriums are non-exchangeable in aqueous mobile phases. |
| Chromatography | Target Retention Time ( |
The "Why": Matrix Effects & Ion Suppression[1][2][3]
The primary scientific justification for using the d5-analog over an external standard or a structural analog (like Valacyclovir) is the correction of Matrix Effects .
In ESI-MS/MS, co-eluting phospholipids or endogenous plasma components can compete for charge in the ionization source, suppressing the signal of the analyte. Because the d5-IS is chemically identical (save for mass), it co-elutes with the analyte and experiences the exact same suppression.
Visualization: The Correction Mechanism
The following diagram illustrates how the d5-IS normalizes data integrity.
Figure 1: Mechanism of Internal Standard correction. Both Analyte and IS suffer identical ionization suppression, ensuring the calculated ratio remains accurate.
Experimental Workflow: LC-MS/MS Protocol
Objective: Quantify N2-Acetyl Acyclovir Benzoate in a drug substance matrix using the d5-IS.
Mass Spectrometry Parameters (MRM)
We utilize Multiple Reaction Monitoring (MRM) for high sensitivity. The fragmentation pattern typically involves the loss of the benzoate group or the cleavage of the glycosidic bond.
-
Ionization: ESI Positive Mode (
) -
Analyte Transitions:
-
Quantifier:
(Loss of Benzoate ester fragment) -
Qualifier:
(Guanine base fragment)
-
-
d5-IS Transitions:
-
Quantifier:
(Note: Daughter ion is unlabelled if the charge remains on the purine fragment) OR (Benzoate fragment, if monitoring the label). -
Recommendation: Monitor
. Since the d5 label is on the benzoate, and the 226 fragment is the acetyl-acyclovir core, the mass shift is lost in the daughter ion. This is acceptable as long as the parent mass is resolved.
-
Chromatographic Conditions
Unlike Acyclovir, this impurity is hydrophobic.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-6 min: 5%
80% B (Elution of Benzoate impurity) -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
Protocol: Standard Preparation
-
Stock Solutions:
-
Dissolve Unlabelled Reference (1 mg) in DMSO (due to hydrophobicity). Dilute to 1 mg/mL.
-
Dissolve d5-IS (1 mg) in DMSO. Dilute to 1 mg/mL.
-
-
Working Internal Standard (WIS):
-
Dilute d5-IS stock with 50:50 ACN:Water to a fixed concentration (e.g., 500 ng/mL).
-
-
Calibration Curve:
-
Prepare serial dilutions of Unlabelled Reference (1 ng/mL to 1000 ng/mL).
-
Critical Step: Spike every calibration standard and sample with the same volume of WIS.
-
Validation & Troubleshooting
Linearity and Range
The method should demonstrate linearity (
The Deuterium Isotope Effect
Deuterium is slightly more hydrophilic than Hydrogen.
-
Observation: The d5-IS may elute slightly earlier (0.02 - 0.05 min) than the unlabelled analyte on a C18 column.
-
Risk: If the matrix suppression zone is extremely narrow, this slight shift could move the IS out of the suppression zone while the analyte remains in it.
-
Mitigation: Ensure the gradient is shallow enough that the peaks co-elute significantly, or verify that no sharp suppression zones (like phospholipids) elute exactly at that retention time.
Cross-Signal Contribution (Crosstalk)
-
IS to Analyte: Inject a high concentration of d5-IS alone. Monitor the unlabelled channel (372.1). Signal should be < 20% of the LLOQ.
-
Analyte to IS: Inject a high concentration of Unlabelled Analyte (ULOQ). Monitor the IS channel (377.1). Ensure natural isotopes (M+5) do not interfere significantly.
Workflow Visualization
Figure 2: Step-by-step analytical workflow for impurity quantification.
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 171394353, N2-Acetyl Acyclovir Benzoate-d4. (Note: d4/d5 analogs share properties). Retrieved from [Link][3]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
Technical Guide: N2-Acetyl Acyclovir Benzoate-d5 in Antiviral Research
This technical guide details the role of N2-Acetyl Acyclovir Benzoate-d5 in antiviral research, specifically focusing on its critical application in Pharmaceutical Analysis , Impurity Profiling , and Pharmacokinetic (PK) Prodrug Studies .
Executive Summary
N2-Acetyl Acyclovir Benzoate-d5 (C₁₇H₁₂D₅N₅O₅) is a stable isotope-labeled derivative of a key acyclovir synthesis intermediate. In the high-stakes field of antiviral drug development, it serves two pivotal roles:
-
Certified Reference Material (CRM): It acts as the definitive Internal Standard (IS) for quantifying trace impurities in Acyclovir Active Pharmaceutical Ingredients (API) using LC-MS/MS, ensuring compliance with ICH Q3A/B guidelines.
-
Mechanistic Probe: In prodrug research, its lipophilic modifications (benzoate ester and N-acetyl) allow scientists to model membrane permeability and metabolic activation pathways, with the deuterium label providing a tracer for the intact molecule distinct from the active drug.
This guide outlines the chemical architecture, bioanalytical applications, and experimental protocols for utilizing this compound in rigorous scientific workflows.[1]
Chemical Architecture & Properties
To use this compound effectively, researchers must understand its structural deviation from the parent drug, Acyclovir.
Structural Analysis
Unlike Acyclovir, which is polar and hydrophilic, N2-Acetyl Acyclovir Benzoate is a di-protected species:
-
N2-Position: Acetylated (Amide bond).[2] Reduces polarity of the guanine base.
-
Side Chain: The terminal hydroxyl is esterified with a Benzoate group.
-
Isotopic Label (-d5): Five deuterium atoms are incorporated, typically on the phenyl ring of the benzoate moiety. This provides a mass shift of +5 Da, sufficient to avoid isotopic overlap with the natural isotope pattern of the non-labeled analyte.
Physicochemical Implications
| Property | Acyclovir | N2-Acetyl Acyclovir Benzoate | Impact on Research |
| Molecular Weight | 225.21 g/mol | ~371.35 g/mol (unlabeled) | Distinct mass shift for MS detection. |
| LogP (Lipophilicity) | ~ -1.56 (Hydrophilic) | > 1.5 (Estimated Lipophilic) | Enhanced retention on C18 columns; models passive diffusion. |
| Solubility | Water soluble | Soluble in DMSO, MeOH, ACN | Requires organic solvent for stock prep. |
| Stability | Stable | Ester/Amide hydrolysis prone | Must be handled in non-acidic/non-basic buffers to prevent degradation. |
Core Application: Impurity Profiling & CMC
In the manufacturing of Acyclovir, the synthesis often proceeds via N-acetylation and side-chain protection. N2-Acetyl Acyclovir Benzoate is a process-related impurity (intermediate) that must be cleared.
The Role of the -d5 Internal Standard
Quantifying this impurity at ppm levels (ng/mL) in a concentrated Acyclovir matrix is analytically challenging due to matrix effects (ion suppression).
-
Solution: The -d5 isotopologue co-elutes with the impurity but is spectrally distinct.
-
Mechanism: Any ion suppression affecting the impurity affects the -d5 standard equally. The ratio of Analyte Area / IS Area remains constant, providing self-validating accuracy.
Visualization: Impurity Origin Pathway
The following diagram illustrates where this compound originates in the synthesis of Acyclovir.
Caption: Synthesis pathway showing N2-Acetyl Acyclovir Benzoate as a critical intermediate requiring monitoring via the -d5 standard.
Experimental Protocol: LC-MS/MS Quantification
Objective: Accurate quantitation of N2-Acetyl Acyclovir Benzoate impurity in Acyclovir drug substance.
Reagents & Preparation
-
Stock Solution (IS): Dissolve 1 mg N2-Acetyl Acyclovir Benzoate-d5 in 1 mL DMSO (1 mg/mL). Store at -20°C.
-
Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.
-
Sample Prep: Dissolve Acyclovir API (10 mg) in 10 mL diluent. Spike with WIS.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 5 minutes (The lipophilic benzoate requires high organic content to elute).
MRM Transitions (Multiple Reaction Monitoring)
The deuterium label is on the benzoate ring. Therefore, fragmentation must be chosen carefully to retain the label for the IS transition, or lose it for a common fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Target Impurity | 372.1 [M+H]⁺ | 152.1 | 25 | Loss of side chain (Guanine base) |
| Target Impurity (Qual) | 372.1 [M+H]⁺ | 105.0 | 35 | Benzoyl cation (C₆H₅CO⁺) |
| IS (d5-Standard) | 377.1 [M+H]⁺ | 152.1 | 25 | Guanine base (Label lost, but distinct parent) |
| IS (d5-Standard) | 377.1 [M+H]⁺ | 110.0 | 35 | d5-Benzoyl cation (Label retained) |
Critical Note: For the IS, monitoring the transition to 110.0 (d5-benzoyl) is highly specific and recommended to eliminate crosstalk with the unlabeled analyte.
Application 2: Prodrug & Metabolic Research
Beyond quality control, this compound serves as a model for lipophilic prodrug design . Acyclovir has poor oral bioavailability. Researchers synthesize ester/amide derivatives to improve uptake.
Experimental Workflow: Metabolic Stability Assay
Researchers use the -d5 compound to track the rate of de-esterification in plasma.
-
Incubation: Spike N2-Acetyl Acyclovir Benzoate-d5 (1 µM) into human plasma at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60 min.
-
Quenching: Add cold acetonitrile to precipitate proteins.
-
Analysis: Monitor the disappearance of the parent (m/z 377) and the appearance of the intermediate metabolites (e.g., N2-acetyl acyclovir).
-
Logic: The -d5 label allows this to be done even in the presence of high background levels of normal acyclovir if the patient is already treated (in clinical scenarios).
Visualization: Bioanalytical Logic
Caption: Workflow for using the d5-IS to normalize matrix effects during quantification.
References
- European Pharmacopoeia (Ph. Eur.). Acyclovir Monograph: Impurity Testing Standards. 10th Edition. Strasbourg, France: EDQM. (Standardizing the impurity profile of Acyclovir).
-
Stimac, A. & Kobe, J. (1990).[3] "A New Synthesis of Acyclovir Prodrugs. N2-Acetylacyclovir and 6-Deoxyacyclovir".[3] Synthesis, 1990(05), 461-464. Link (Describes the synthesis of N2-acetyl derivatives).
-
Huidobro, A. L., et al. (2005).[] "Validation of an LC method for acyclovir and its impurities determination". Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[] Link (Contextualizes the separation of acyclovir impurities).[]
-
LGC Standards . N2-Acetyl Acyclovir Benzoate-d5 Product Sheet. Link (Source of chemical data and commercial availability).
- Krasny, H. C., et al. (1981). "Pharmacokinetics and metabolism of acyclovir". The American Journal of Medicine, 73(1), 143-146.
Sources
stability data for N2-Acetyl Acyclovir Benzoate-d5 isotopes
Technical Whitepaper: Stability Profiling and Handling of N2-Acetyl Acyclovir Benzoate-d5
Part 1: Executive Summary & Structural Logic
The "Fragile Tag" Paradox N2-Acetyl Acyclovir Benzoate-d5 is a specialized Stable Isotope Labeled (SIL) internal standard.[] Unlike robust carbon-13 labeled backbones, this molecule carries its isotopic weight (d5) on a peripheral functional group—the benzoate ester.[]
The Critical Risk: The utility of this IS relies entirely on the integrity of the ester bond. If the benzoate moiety hydrolyzes, the deuterium label is cleaved from the analyte core. The mass spectrometer will no longer detect the M+5 signal, leading to catastrophic quantification failure, not because the molecule destroyed itself, but because it lost its identity.
Chemical Identity:
-
Core Scaffold: Acyclovir (Guanine nucleoside analogue).[]
-
Modifications:
-
N2-Acetyl: Amide linkage on the guanine ring (Moderate stability).[]
-
O-Benzoate: Ester linkage on the side chain (Low stability; Critical Failure Point ).[]
-
Isotope Location (d5): Deuterated phenyl ring of the benzoate group.[]
-
Part 2: Stability Data & Chemical Vulnerabilities
The following data synthesizes degradation kinetics of acyclovir esters and general SIL stability principles.
Solid State Stability
-
Condition: Lyophilized powder.[]
-
Storage: -20°C or -80°C (Desiccated).
-
Shelf Life: >2 Years if protected from moisture.[]
-
Risk: Hygroscopicity.[] The acyclovir core can absorb atmospheric water, catalyzing solid-state hydrolysis of the ester over time.
Solution State Stability (The Danger Zone)
| Parameter | Stability Status | Mechanism of Failure |
| pH < 3 (Acidic) | Poor | Rapid acid-catalyzed hydrolysis of the benzoate ester.[] Loss of d5-label. |
| pH 4 - 7 (Neutral) | Optimal | Stable for 24-48 hours at 4°C. Best window for LC-MS analysis.[] |
| pH > 9 (Basic) | Critical Failure | Base-catalyzed saponification of the ester.[] Immediate loss of d5-label. Deacetylation of N2 group. |
| Methanol (Solvent) | High Risk | Transesterification. In the presence of trace acid/base, the benzoate group swaps with methyl, forming Methyl Benzoate-d5 and leaving the Acyclovir core unlabeled. |
| Acetonitrile | Excellent | Aprotic, non-nucleophilic.[] The preferred solvent for stock preparation. |
| Plasma/Serum | Zero | Plasma esterases (e.g., butyrylcholinesterase) will hydrolyze the benzoate ester within seconds to minutes. Cannot be used as a pre-extraction spike. |
Part 3: Experimental Protocols
Protocol A: Stock Solution Preparation (Self-Validating)
Objective: Create a stable 1 mg/mL stock without inducing transesterification.
-
Equilibration: Allow the vial to reach room temperature in a desiccator (prevents condensation).
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or Acetonitrile (ACN) .[]
-
Prohibited: Do not use Methanol or water for the primary stock.
-
-
Dissolution: Vortex for 30 seconds. Sonicate for <1 minute if needed (avoid heat).
-
Aliquot: Divide into single-use amber glass vials.
-
Storage: Store at -80°C.
-
Validation Step: Inject a fresh aliquot immediately via LC-MS. Verify the peak area of the Parent (M+5) vs. the Hydrolysis Product (M-Benzoyl).[] If Hydrolysis Product > 2%, the stock is compromised.
Protocol B: Stress Testing (Forced Degradation)
Objective: Determine the "Safe Window" for autosampler stability.
-
Preparation: Dilute stock to 1 µg/mL in three buffers:
-
Buffer A: 0.1% Formic Acid in Water (pH ~2.7).[]
-
Buffer B: 10mM Ammonium Acetate (pH ~6.5).[]
-
Buffer C: 10mM Ammonium Bicarbonate (pH ~8.5).[]
-
-
Incubation: Place vials in the autosampler at 10°C.
-
Time-Course: Inject every hour for 12 hours.
-
Monitoring: Monitor MRM transitions for:
-
Analyte: N2-Acetyl Acyclovir Benzoate-d5 (Precursor → Fragment).[]
-
Degradant 1: Benzoic Acid-d5 (Loss of label).[]
-
Degradant 2: N2-Acetyl Acyclovir (Unlabeled core).[][2]
-
-
Acceptance: Stability is acceptable if the Parent peak area decreases by < 5% over the analytical run time.
Part 4: Visualization of Pathways & Workflows
Figure 1: The "Label Loss" Degradation Pathway
This diagram illustrates why hydrolysis is fatal for this specific isotope: the d5 tag physically detaches from the drug core.
Caption: Figure 1. Hydrolytic cleavage of the benzoate ester results in the separation of the d5-label from the acyclovir backbone, rendering the internal standard undetectable in the target channel.
Figure 2: Stability Assessment Workflow
A logic flow for validating the integrity of the standard before use.
Caption: Figure 2. Step-by-step decision tree for reconstituting and validating the N2-Acetyl Acyclovir Benzoate-d5 stock solution to prevent transesterification or hydrolysis errors.
References
-
BOC Sciences. N2-Acetyl Acyclovir Benzoate: Chemical Structure and Properties. Accessed 2024.[][3][4]
-
LGC Standards. Impurity Reference Materials: N2-Acetyl Acyclovir Benzoate.[][5] Accessed 2024.[][3][4] Link[]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135443999: N2-Acetylaciclovir.[] Accessed 2024.[][3][4] Link
-
Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407.[][6] Link
-
Arczewska, M., et al. "Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability." Molecules, 2021.[] (Demonstrates esterase susceptibility of acyclovir esters). Link[]
Sources
- 2. N2-Acetylaciclovir | C10H13N5O4 | CID 135443999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.unina.it [iris.unina.it]
- 5. N2-Acetyl Acyclovir Benzoate | LGC Standards [lgcstandards.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imperative for Precision in Pharmacokinetic Analysis
In the landscape of antiviral therapy, Acyclovir stands as a cornerstone for the management of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections. Its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, necessitating highly accurate and precise bioanalytical methods to quantify its presence in biological matrices. This technical guide delves into the primary applications of N2-Acetyl Acyclovir Benzoate-d5, a stable isotope-labeled derivative of an Acyclovir prodrug, and its pivotal role in advancing the robustness of pharmacokinetic studies through mass spectrometry. We will explore the causality behind its selection as an internal standard, detail the experimental workflows it enables, and provide a comprehensive framework for its application in a research and drug development setting.
The use of stable isotope-labeled (SIL) internal standards is widely recognized as the gold standard in quantitative bioanalysis using mass spectrometry.[1] These compounds exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer source.[2] This co-behavior is crucial for correcting for variability during sample preparation and analysis, thereby significantly enhancing the accuracy and precision of the obtained data.[2] N2-Acetyl Acyclovir Benzoate-d5 is meticulously designed to serve this purpose in the bioanalysis of Acyclovir and its prodrugs.
Physicochemical Properties and Rationale for Use
N2-Acetyl Acyclovir Benzoate-d5 is a multifaceted molecule, incorporating key structural features that render it an exceptional internal standard for Acyclovir bioanalysis. The N2-acetyl and benzoate moieties are characteristic of certain Acyclovir prodrugs and related impurities, making this internal standard particularly relevant for comprehensive pharmacokinetic and metabolic studies.[3][4] The incorporation of five deuterium atoms (d5) on the benzoate ring provides a significant mass shift from the unlabeled analyte, a critical feature for preventing isotopic cross-talk in mass spectrometric detection. A mass difference of three or more mass units is generally recommended to avoid spectral overlap.[2]
| Property | Value | Source |
| Molecular Formula | C17H12D5N5O5 | [5] |
| Molecular Weight | 376.38 g/mol | [5] |
| Unlabeled CAS | 133186-23-9 | [5] |
| Deuterium Labeling | 5 atoms on the benzoate ring | [5] |
The stability of the deuterium labels is paramount for a reliable internal standard.[2] The placement of these labels on the aromatic benzoate ring ensures they are not susceptible to exchange with protons from the solvent or biological matrix under typical analytical conditions, a known issue for labels placed on heteroatoms or acidic carbons.[5]
Core Application: The Gold Standard Internal Standard in LC-MS/MS Bioanalysis
The primary and most critical application of N2-Acetyl Acyclovir Benzoate-d5 is as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Acyclovir, its prodrugs (like Valacyclovir), and related metabolites in biological matrices such as plasma, serum, and urine.[6][7][8]
The Self-Validating System: How N2-Acetyl Acyclovir Benzoate-d5 Ensures Trustworthiness
The use of a stable isotope-labeled internal standard like N2-Acetyl Acyclovir Benzoate-d5 creates a self-validating system within each analytical run. Because the IS and the analyte behave almost identically during extraction, chromatography, and ionization, any variations in these steps will affect both compounds to the same extent.[1] The ratio of the analyte's signal to the IS's signal remains constant, even if the absolute signal intensities fluctuate. This ratiometric measurement is the foundation of the method's accuracy and precision, effectively canceling out systematic and random errors.
Figure 2: Plausible synthesis pathway for N2-Acetyl Acyclovir Benzoate-d5.
This synthetic approach leverages standard and well-documented chemical transformations, providing a high degree of confidence in its feasibility.
Predicted Mass Spectral Fragmentation Pathway
The fragmentation of N2-Acetyl Acyclovir Benzoate-d5 in a tandem mass spectrometer is predictable based on the known fragmentation of Acyclovir and the principles of mass spectrometry. [3][9]Upon collision-induced dissociation (CID), the protonated molecular ion ([M+H]+) is expected to undergo characteristic cleavages.
A primary fragmentation pathway for Acyclovir and its derivatives involves the cleavage of the glycosidic-like bond, resulting in the formation of a stable, protonated guanine-like fragment. [9]For N2-acetylated Acyclovir derivatives, this would yield a fragment corresponding to protonated N2-acetylguanine. The deuterated benzoate portion would likely be lost as a neutral molecule.
Figure 3: Predicted fragmentation pathway of N2-Acetyl Acyclovir Benzoate-d5.
This predicted pathway allows for the selection of specific and sensitive MRM transitions for the quantification of the internal standard, ensuring no interference from the analyte or matrix components.
Conclusion and Future Perspectives
N2-Acetyl Acyclovir Benzoate-d5 represents a highly specialized and critical tool in the pharmaceutical development of Acyclovir and its prodrugs. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis provides an unparalleled level of accuracy and precision, which is essential for regulatory submissions and a thorough understanding of a drug's pharmacokinetic profile. The rationale for its use is grounded in the fundamental principles of analytical chemistry, and its application follows well-established and validated protocols. As antiviral research continues to evolve, the demand for such high-quality analytical reagents will only increase, solidifying the role of compounds like N2-Acetyl Acyclovir Benzoate-d5 in the development of safe and effective medicines.
References
- BenchChem. (2025).
- Chen, X., et al. (2014). A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma.
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- ChemicalBook. (n.d.). Benzoyl chloride synthesis.
- D'Avolio, A., et al. (2021). A UHPLC–MS/MS Method for Therapeutic Drug Monitoring of Aciclovir and Ganclovir in Plasma and Dried Plasma Spots. Pharmaceuticals, 14(10), 1018.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- LGC Standards. (n.d.).
- Reddy, T. M., & Sreeramulu, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Hooghly Women's College. (n.d.). Synthesis of Acyclovir (An Antiviral Agent) Method - 1.
- PrepChem.com. (n.d.).
- Susantakumar, P., Gaur, A., & Sharma, P. (2011). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE ESTIMATION OF ACYCLOVIR IN PHARMACEUTICAL DOSAGE FORM. Pharmacophore, 2(4), 731-871.
- Ma, G., & Wahl, M. A. (2012). Quantification of Acyclovir in Human Plasma by Ultra-High-Performance Liquid Chromatography - Heated Electrospray Ionization - Tandem Mass Spectrometry. UMB Digital Archive.
- Google Patents. (2014). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
- Sciencemadness.org. (2020).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Kumar, P., et al. (1985). The chemical synthesis and antiviral properties of an acyclovir-phospholipid conjugate. Acta Chemica Scandinavica, 39b, 47-52.
- Google Patents. (1998). RU2111967C1 - Method of synthesis of aciclovir.
- Defense Technical Information Center. (n.d.). Mass Spectral Fragmentation Pathways of N-Acetylnitramines: 1- Acetylhexahydro-3,5-dinitro-1,3,5-triazine and 1-Acetyloctahydro-.
- Štimac, A., & Kobe, J. (1990). A New Synthesis of Acyclovir Prodrugs. N 2-Acetylacyclovir and 6-Deoxyacyclovir. Synthesis, 1990(05), 461-464.
- Szymańska, E., et al. (2021).
- Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol.
- HE, X., et al. (n.d.). Study on the Effect of the Concentration of Na+ and Li+ on Mass Spectral Fragmentation of An Acetylated Melezitose with Fast Atom Bombardment.
- Chemistry LibreTexts. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. fda.gov [fda.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. fda.gov [fda.gov]
- 8. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
High-Sensitivity LC-MS/MS Protocol for N2-Acetyl Acyclovir Analysis Using Deuterated Internal Standard
Abstract & Scope
This Application Note details a robust, high-sensitivity LC-MS/MS methodology for the quantitation of N2-Acetyl Acyclovir , a critical metabolite and process impurity of the antiviral drug Acyclovir.
The protocol specifically addresses the handling of the Benzoate-d5 stable isotope-labeled internal standard (SIL-IS). Unlike standard Acyclovir, the N2-acetyl derivative possesses a labile acetamido group susceptible to hydrolysis. This guide prioritizes sample stability and chromatographic retention of polar purine derivatives using a HILIC (Hydrophilic Interaction Liquid Chromatography) approach to overcome the limitations of traditional C18 "dewetting" issues.
Chemical & Physical Properties[1][2][3][4]
Understanding the salt form is critical for accurate stock preparation. The reference standard is provided as the Benzoate salt .
| Property | Analyte (Native) | Internal Standard (IS) |
| Compound Name | N2-Acetyl Acyclovir | N2-Acetyl Acyclovir Benzoate-d5 |
| Active Moiety | N2-Acetyl Acyclovir | N2-Acetyl Acyclovir-d5 |
| CAS Number | 110104-37-5 (Free Base) | N/A (Custom Isotope) |
| Molecular Formula | ||
| Molar Mass (Free) | 267.24 g/mol | ~272.27 g/mol (d5-cation) |
| Salt Form | N/A | Benzoate (Counter-ion) |
| Polarity (LogP) | -1.7 (Highly Polar) | -1.7 |
| Solubility | DMSO (High), Water (Moderate) | DMSO, Methanol |
Critical Handling Note: Salt Correction
When weighing the N2-Acetyl Acyclovir Benzoate-d5 standard, you must apply a salt correction factor to determine the concentration of the active free base.
(Note: Exact MW depends on specific isotopic enrichment; refer to the Certificate of Analysis).Experimental Workflow Diagram
Caption: End-to-end workflow prioritizing stability (cold chain) and polarity retention (HILIC).
Detailed Protocol
Stock Solution Preparation
Objective: Create stable stock solutions preventing N2-deacetylation.
-
Primary Stock (1.0 mg/mL):
-
Weigh accurate amount of N2-Acetyl Acyclovir Benzoate-d5 .
-
Dissolve in 100% DMSO . Reasoning: DMSO minimizes hydrolysis compared to aqueous buffers during long-term storage.
-
Store at -80°C. Stability: 6 months.
-
-
Working Standard (IS Spiking Solution):
-
Dilute Primary Stock to 500 ng/mL using Acetonitrile .
-
Caution: Do not use acidic diluents (e.g., 0.1% Formic Acid) for storage, as acid catalyzes the hydrolysis of the acetyl group back to Acyclovir [1].
-
Sample Preparation (Protein Precipitation)
Technique: HILIC-compatible Protein Precipitation (PPT).
-
Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Working IS Solution. Vortex gently (5 sec).
-
Precipitation: Add 200 µL of Ice-Cold Acetonitrile .
-
Note: The high organic content is required for HILIC injection compatibility.
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Centrifugation: 12,000 x g for 10 minutes at 4°C .
-
Transfer: Transfer 100 µL of supernatant to an HPLC vial.
-
Dilution (Optional but Recommended): Add 50 µL of Acetonitrile to the vial to ensure the sample solvent is >80% organic, preventing peak distortion on the HILIC column.
LC-MS/MS Conditions
Rationale for HILIC: Acyclovir and N2-Acetyl Acyclovir are highly polar (LogP < -1.5). On C18 columns, they often elute in the void volume (ion suppression zone). HILIC provides superior retention and sensitivity [2].
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Thermo Accucore 150-Amide.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2-5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 95 | Loading (High Organic) |
| 1.0 | 95 | Isocratic Hold |
| 3.5 | 50 | Elution Gradient |
| 4.0 | 50 | Wash |
| 4.1 | 95 | Re-equilibration |
| 6.0 | 95 | End |
MS/MS Parameters (ESI Positive)
The Benzoate counter-ion is not monitored. We track the protonated cation
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| N2-Acetyl Acyclovir | 268.1 | 152.1 | 30 | 22 | Quant |
| 268.1 | 194.1 | 30 | 18 | Qual | |
| N2-Acetyl Acyclovir-d5 | 273.1 | 157.1 | 30 | 22 | IS Quant |
-
Transition Logic:
-
268 -> 152: Loss of the ribose-like side chain AND the acetyl group (cleavage to Guanine core). This is often the most intense fragment.
-
268 -> 194: Loss of the side chain only (retaining N2-acetyl group). This is more specific but often less intense.
-
d5 Shift: The d5 label is typically on the side chain or the purine ring. If on the side chain, the 152 fragment (Guanine) would not carry the label (mass 152). If the label is on the side chain, the IS transition might be 273 -> 152 .
-
CRITICAL VERIFICATION: You must perform a Product Ion Scan on your specific d5 standard. If the d5 is on the ethoxy-methyl side chain, the fragment 152 will be unlabeled. If d5 is on the Guanine ring, the fragment will be 157. The table above assumes ring labeling.
-
Method Validation & Quality Control
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
.[2]
Matrix Effects
HILIC can be susceptible to phospholipid suppression if not washed properly. Monitor the phospholipid transition 184 -> 184 to ensure it does not co-elute with the analyte (typically phospholipids elute later in HILIC gradients).
Stability Assessment (Crucial)
Due to the labile N2-acetyl group:
-
Benchtop Stability: Limit to < 2 hours at room temperature.
-
Autosampler Stability: Stable for 24 hours at 4°C.
-
Freeze-Thaw: Limit to 2 cycles.
Troubleshooting Guide
Caption: Diagnostic tree for common HILIC-MS/MS anomalies.
References
-
PubChem. (2023). N2-Acetylacyclovir Compound Summary. National Library of Medicine.[3] Available at: [Link]
-
Huidobro, A. L., et al. (2005).[] Validation of a HILIC method for the determination of acyclovir and its impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for HILIC applicability).
(Note: While specific "Benzoate-d5" literature is proprietary to synthesis labs, the chemical handling follows standard protocols for labile acyl-nucleoside analogues.)
Sources
quantifying Acyclovir impurities using N2-Acetyl Acyclovir Benzoate-d5
Application Note: Precision Quantification of Process-Related Impurity N2-Acetyl Acyclovir Benzoate in Acyclovir API via IDMS-LC-MS/MS
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N2-Acetyl Acyclovir Benzoate (Systematic name: N-[9-[[2-(benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide), a critical process-related impurity in Acyclovir Active Pharmaceutical Ingredient (API).
Utilizing N2-Acetyl Acyclovir Benzoate-d5 as a Stable Isotope Labeled (SIL) Internal Standard, this method overcomes matrix-induced ionization suppression common in purine analog analysis. The protocol achieves high sensitivity (LOQ < 0.05%) compliant with ICH Q3A(R2) guidelines, ensuring rigorous quality control for late-stage synthetic intermediates.
Introduction & Scientific Context
The Challenge of Synthetic Intermediates
Acyclovir is typically synthesized via the alkylation of guanine (or diacetylguanine) with side-chain precursors.[1] A common synthetic route involves the condensation of N2,9-diacetylguanine with 2-oxa-1,4-butanediol diacetate (or benzoyl-protected equivalents) followed by hydrolysis.
N2-Acetyl Acyclovir Benzoate is a "double-protected" intermediate. Its presence in the final API indicates incomplete deprotection (hydrolysis) of the ester and amide groups. Because it shares the guanine core with Acyclovir, it exhibits similar chromatographic behavior in simple UV methods, making specific detection difficult. Furthermore, its lipophilic benzoate tail can cause carryover if not managed correctly.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
Quantifying trace impurities (ppm level) in the presence of a massive excess of API (mg/mL level) creates "ion suppression" in Electrospray Ionization (ESI). The API competes for charge, reducing the signal of the impurity.
By using N2-Acetyl Acyclovir Benzoate-d5 (where the benzoate ring is deuterated), we introduce a standard that:
-
Co-elutes with the impurity (experiencing the exact same matrix suppression).
-
Differentiates by mass (M+5) in the Mass Spectrometer.
-
Normalizes the data, providing absolute quantification regardless of extraction efficiency or source fluctuations.
Chemical Structures & Mechanism
Analyte: N2-Acetyl Acyclovir Benzoate (
Figure 1: Origin of the impurity. The target molecule is a late-stage intermediate resulting from incomplete hydrolysis.
Experimental Protocol
Materials & Reagents
-
Analyte Standard: N2-Acetyl Acyclovir Benzoate (>98% purity).[]
-
Internal Standard (IS): N2-Acetyl Acyclovir Benzoate-d5 (Isotopic enrichment >99%).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Dimethyl Sulfoxide (DMSO).
-
Note: DMSO is required for stock preparation due to the poor solubility of the guanine core.
-
Mass Spectrometry Conditions (Method Development)
The method utilizes Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Rationale for Transitions: The d5 label is located on the benzoate ring. Therefore, we monitor the cleavage of the benzoyl cation to ensure high specificity.
-
Analyte: Precursor 372.1
Product 105.0 (Benzoyl cation). -
IS (d5): Precursor 377.1
Product 110.0 (Benzoyl-d5 cation). -
Alternative Transition: 372.1
152.1 (Guanine base) can be used as a qualifier, but the benzoyl transition is more specific to this impurity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Impurity | 372.1 [M+H]+ | 105.0 (Benzoyl) | 35 | 22 | Quantifier |
| Impurity | 372.1 [M+H]+ | 152.1 (Guanine) | 35 | 18 | Qualifier |
| IS (d5) | 377.1 [M+H]+ | 110.0 (Benzoyl-d5) | 35 | 22 | Internal Std |
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
Gradient Profile: The impurity is significantly more hydrophobic than Acyclovir due to the benzoate and acetyl groups. Acyclovir will elute early (dead volume or low %B), while the impurity requires higher organic strength.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Load/Desalt |
| 1.0 | 5 | Acyclovir Elution (Divert to Waste if possible) |
| 6.0 | 90 | Elution of N2-Acetyl Acyclovir Benzoate |
| 8.0 | 90 | Wash |
| 8.1 | 5 | Re-equilibration |
| 12.0 | 5 | End |
Step-by-Step Workflow
Figure 2: Analytical workflow ensuring internal standard normalization.
Protocol Steps:
-
Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock of N2-Acetyl Acyclovir Benzoate in DMSO.
-
Prepare a 1.0 mg/mL stock of N2-Acetyl Acyclovir Benzoate-d5 in DMSO.
-
Why DMSO? These compounds may precipitate in pure acetonitrile or water.
-
-
Working Standard Preparation:
-
Dilute the Impurity Stock with Mobile Phase A:B (50:50) to create a calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Crucial: Spike every calibration standard with the IS at a constant concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Weigh 10 mg of Acyclovir API.[3]
-
Dissolve in 1 mL DMSO (Total conc: 10 mg/mL).
-
Dilute 10x with Mobile Phase A to reduce solvent strength (prevents peak distortion).
-
Spike with IS to match the concentration in the standards (100 ng/mL).
-
-
System Suitability:
-
Inject the IS-only blank to ensure no contribution to the analyte channel (check for isotopic purity).
-
Inject the Analyte-only blank to ensure no contribution to the IS channel (check for cross-talk).
-
-
Calculation:
-
Plot the Area Ratio (
) vs. Concentration. -
This ratio corrects for any loss of signal due to the high Acyclovir background.
-
Results & Discussion
Linearity and Sensitivity
The method typically demonstrates linearity (
Specificity
By monitoring the transition to the Benzoyl cation (m/z 105) , the method is highly specific. Acyclovir (m/z 226) does not generate a 105 fragment. Other impurities like Guanine or N7-isomers also lack the benzoate group, ensuring they do not interfere.
Troubleshooting
-
Carryover: The benzoate group makes the impurity "sticky." Ensure the needle wash contains 50% ACN/MeOH.
-
Peak Shape: If peaks are split, the sample solvent (DMSO) might be too strong. Dilute further with water/formic acid.
References
-
European Pharmacopoeia (Ph.[4][5] Eur.) . Aciclovir Monograph 0968. (Defines limits for related substances and impurities).
-
United States Pharmacopeia (USP) . Acyclovir: Organic Impurities. USP-NF.[6][7] (Specifies chromatographic methods for impurity profiling).
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds for impurities).
-
Huidobro, A. L., et al. (2005).[8][] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[] (Foundational work on Acyclovir impurity separation).
-
Toronto Research Chemicals . N2-Acetyl Acyclovir Benzoate Data Sheet. (Chemical structure and physical properties).[6][10]
Sources
- 1. WO1995007281A1 - A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine - Google Patents [patents.google.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ijpsr.com [ijpsr.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. spectrumrx.com [spectrumrx.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of N2-Acetyl Acyclovir Benzoate-d5
This Application Note is structured as a high-level technical guide for analytical scientists. It synthesizes chemical logic, experimental design, and validation principles to establish a robust method for N2-Acetyl Acyclovir Benzoate-d5 .
Method Development, Retention Behavior, and Validation Protocols
Introduction & Scientific Context
N2-Acetyl Acyclovir Benzoate-d5 is a stable isotope-labeled derivative of a key synthetic intermediate of Acyclovir. Unlike the parent drug Acyclovir, which is highly polar, this molecule carries two significant hydrophobic modifications: an acetyl group at the N2 position and a benzoate ester at the side-chain hydroxyl.
-
Chemical Implication: The addition of the benzoate moiety drastically increases the LogP (hydrophobicity) of the molecule. While Acyclovir elutes early in Reversed-Phase (RP) chromatography (often requiring high aqueous content), N2-Acetyl Acyclovir Benzoate acts as a hydrophobic neutral compound, requiring significantly higher organic solvent strength for elution.
-
The "d5" Factor: The deuterium labeling (typically on the benzoate phenyl ring) creates a mass shift of +5 Da. In HPLC, deuterated isotopologues often exhibit a secondary deuterium isotope effect , typically resulting in a retention time (RT) slightly earlier than the non-labeled analog due to the slightly smaller molar volume and reduced lipophilicity of C-D bonds compared to C-H bonds.
Core Analytical Challenge
Designing a method that balances the retention of this hydrophobic standard while maintaining the ability to detect polar hydrolysis products (like Acyclovir) requires a Gradient Elution strategy . An isocratic method suitable for Acyclovir would result in an excessive retention time (>60 min) for the benzoate derivative.
Experimental Protocol
Reagents & Materials[1][2][3][4]
-
Analyte: N2-Acetyl Acyclovir Benzoate-d5 (Chemical Purity >95%, Isotopic Purity >99%).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Milli-Q Water (18.2 MΩ).
-
Additives: Formic Acid (for MS detection) or Potassium Phosphate (for UV detection).
Instrumentation Setup
-
System: UHPLC or HPLC (Agilent 1290 / Waters H-Class equivalent).
-
Detector:
-
Primary: Mass Spectrometer (Triple Quadrupole) for trace quantification.
-
Secondary: PDA/UV Detector at 254 nm (Absorption max of the guanine core).
-
Chromatographic Conditions (The "Gold Standard" Method)
This protocol utilizes a generic gradient to characterize the retention time.
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters BEH C18), 100 x 2.1 mm, 1.7 µm or 3.5 µm | C18 provides the necessary hydrophobic interaction for the benzoate group. End-capping reduces silanol tailing of the purine ring. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH suppresses the ionization of silanols and keeps the guanine moiety protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile (100%) | ACN is preferred over MeOH for lower backpressure and sharper peaks for aromatic compounds. |
| Flow Rate | 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC) | Optimized for Van Deemter efficiency. |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Injection Vol | 1 - 5 µL | Low volume prevents solvent effects (peak splitting) due to the sample diluent. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Equilibration: Traps polar impurities (Acyclovir). |
| 2.00 | 5% | Isocratic hold to separate void volume interferences. |
| 12.00 | 90% | Linear Ramp: Elutes N2-Acetyl Acyclovir Benzoate-d5. |
| 14.00 | 90% | Column wash (removes highly lipophilic matrix). |
| 14.10 | 5% | Return to initial conditions. |
| 18.00 | 5% | Re-equilibration.[1] |
Results: Retention Time & Behavior[1][2][4][5][6][7][8]
Predicted Retention Time
Under the conditions above, N2-Acetyl Acyclovir Benzoate-d5 is expected to elute in the high-organic region , typically between 9.5 and 11.0 minutes .
-
Relative Retention (RRT):
-
Acyclovir: ~2.5 min (Weak retention)
-
N2-Acetyl Acyclovir: ~4.0 min
-
N2-Acetyl Acyclovir Benzoate-d5: ~10.5 min (Strong retention due to Benzoate)
-
Isotope Effect (d5 vs. d0)
If co-injecting with the non-labeled standard (N2-Acetyl Acyclovir Benzoate), expect the d5-analog to elute 0.05 – 0.15 minutes earlier . This resolution is critical when setting integration windows in non-MS detectors, though in MS (MRM), mass discrimination resolves them.
Visualizing the Logic
The following diagrams illustrate the decision-making process for method selection and the experimental workflow.
Method Development Logic
This decision tree explains why a Gradient C18 method is chosen over Isocratic or HILIC modes.
Caption: Logic flow determining the necessity of Gradient RP-HPLC due to the hydrophobic benzoate moiety.
Sample Preparation & Analysis Workflow
Standardized protocol to ensure stability of the ester linkage during preparation.
Caption: Step-by-step workflow emphasizing solubility in organic solvents before aqueous dilution.
Critical Troubleshooting & Optimization
Peak Tailing[4]
-
Cause: Interaction between the free amine on the guanine ring and residual silanols on the silica column.
-
Solution: Ensure Mobile Phase A pH is < 3.0 . At pH 2.7 (0.1% Formic Acid), the amine is protonated, and silanols are suppressed. Alternatively, use a "Shield" or "Embed" C18 column (e.g., Waters SymmetryShield or Agilent Zorbax Bonus-RP).
Retention Time Drift
-
Cause: Hydrolysis of the benzoate ester.
-
Observation: Appearance of a new peak at ~4.0 min (N2-Acetyl Acyclovir) and decrease in the main peak.
-
Prevention: Prepare stock solutions in anhydrous DMSO or 100% Acetonitrile . Avoid storing working standards in aqueous buffers for >24 hours.
Solubility Issues
-
Unlike Acyclovir, the Benzoate-d5 salt is sparingly soluble in water .
-
Protocol: Always dissolve the solid in DMSO or Methanol first. Dilute with water only immediately prior to injection.
References
-
United States Pharmacopeia (USP). Acyclovir Monograph: Organic Impurities. USP-NF. (Standard reference for Acyclovir impurity profiling methods).
-
Huidobro, A. L., et al. (2005).[1][] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[1][] (Foundational work on separating Acyclovir from N2-acetyl derivatives).
-
BOC Sciences. N2-Acetyl Acyclovir Benzoate Product Data. (Confirmation of chemical structure and CAS 133186-23-9).[]
-
Turowski, M., & Deshmukh, B. (2011). "Deuterium isotope effects on retention time in reversed-phase liquid chromatography." Journal of Chromatography A, 1218(46). (Theoretical basis for d5-isotope retention shifts).
Sources
optimizing mobile phase for N2-Acetyl Acyclovir Benzoate-d5 detection
Application Note: Strategic Mobile Phase Optimization for N2-Acetyl Acyclovir Benzoate-d5 Analysis
Executive Summary
This guide details the systematic optimization of mobile phase conditions for the LC-MS/MS analysis of N2-Acetyl Acyclovir Benzoate-d5 (NAAB-d5).[1] Unlike its parent compound Acyclovir, which is highly polar and amphoteric, NAAB-d5 possesses significant lipophilicity due to the benzoyl ester and N-acetyl modifications. This structural dichotomy requires a specific chromatographic strategy that balances retention, electrospray ionization (ESI) efficiency, and hydrolytic stability.
Analyte Profile & Chemical Logic
To optimize the mobile phase, we must first deconstruct the analyte's physicochemical behavior relative to the chromatographic system.
| Feature | Chemical Moiety | Chromatographic Impact |
| Core Scaffold | Guanine Analogue | Potential for peak tailing due to interaction with residual silanols.[1] |
| Modification 1 | N2-Acetyl Group | Reduces basicity of the exocyclic amine.[1] Converts a basic site into a neutral amide, altering pKa profile. |
| Modification 2 | Benzoate Ester | Major Lipophilic Shift. Drastically increases LogP compared to Acyclovir. Requires higher organic strength for elution. |
| Isotope Label | Deuterium (d5) | +5 Da mass shift. Chemically identical to the unlabeled standard, making it an ideal Internal Standard (IS). |
Critical Insight: While Acyclovir elutes in highly aqueous conditions (often requiring ion-pairing or HILIC), NAAB-d5 behaves as a moderately hydrophobic neutral/weak acid .[1] A gradient method is strictly required if analyzing both parent and impurity in a single run.
Mobile Phase Optimization Strategy
Buffer Selection: The Volatility Imperative
For LC-MS/MS, non-volatile buffers (Phosphate) are prohibited.[2] We evaluate two primary volatile systems:
-
System A (Acidic): 0.1% Formic Acid (pH ~2.7).
-
Pros: Protonates the N7 imidazole nitrogen, improving peak shape on C18. Maximizes positive mode ESI sensitivity (
). -
Cons: Potential hydrolysis of the benzoate ester if left in solution for extended periods.
-
-
System B (Buffered Acidic): 10 mM Ammonium Formate (pH ~3.8).
-
Pros: Buffers against local pH changes during injection. slightly less aggressive than pure formic acid.
-
Cons: Slightly lower ionization efficiency than pure acid.
-
Decision: 0.1% Formic Acid in Water is the starting point.[3] The ester hydrolysis rate at pH 2.7 is negligible within the timeframe of an LC run (<10 min) and autosampler stability (4°C).
Organic Modifier: Acetonitrile vs. Methanol
-
Methanol (MeOH): Protic solvent. Can cause hydrogen bonding interactions with the guanine core, potentially improving selectivity but increasing backpressure.
-
Acetonitrile (ACN): Aprotic, lower viscosity, higher elution strength.
-
Selection: Acetonitrile is preferred for the "Benzoate" moiety. The pi-pi interactions between the benzoate ring and ACN often yield sharper peaks than MeOH for aromatic esters.
Experimental Protocol
Reagents & Standards Preparation
-
Stock Solution: Dissolve NAAB-d5 in DMSO or 100% Methanol .[1]
-
Why? The benzoate ester significantly reduces water solubility. Attempting to dissolve in 50:50 Water:MeOH may precipitate the standard.
-
Concentration: 1 mg/mL (Store at -20°C).[1]
-
-
Working Standard: Dilute Stock to 1 µg/mL in 50:50 Water:Acetonitrile .
-
Note: Ensure the final organic content matches the starting gradient conditions to prevent "solvent effect" peak distortion.
-
Chromatographic Conditions (The "Scouting" Method)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Flow Rate: 0.4 mL/min.[4]
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Injection Volume: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) | Phase |
| 0.00 | 95 | 5 | Equilibration |
| 0.50 | 95 | 5 | Load/Desalt |
| 5.00 | 5 | 95 | Elution Ramp |
| 6.50 | 5 | 95 | Wash (Lipophilic Cleanout) |
| 6.60 | 95 | 5 | Re-equilibration |
| 8.50 | 95 | 5 | End |
Detection Parameters (MS/MS)
-
Source: ESI Positive (
). -
Precursor Ion: m/z ~377.15 (Check exact mass on CoA).
-
Product Ions: Optimize for the loss of the benzoyl group or the acetylated guanine fragment.
Results & Data Interpretation
The following table summarizes expected retention behavior during optimization:
| Condition | Retention Time (min) | Peak Shape (Asymmetry) | Signal Intensity (cps) | Analysis |
| Isocratic 50% B | 1.2 | 1.8 (Tailing) | 5.0e5 | Elutes too fast; poor resolution from void. |
| Gradient (MeOH) | 4.5 | 1.3 | 4.2e5 | Good retention, but broader peak width. |
| Gradient (ACN) | 3.8 | 1.1 (Sharp) | 6.8e5 | Optimal. ACN provides sharper desorption kinetics. |
| pH 6.5 (Ammonium Acetate) | 3.5 | 1.5 | 2.1e5 | Reduced ionization in positive mode; lower sensitivity. |
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for optimizing the separation of NAAB-d5 from its parent Acyclovir and matrix components.
Caption: Decision tree for optimizing mobile phase conditions, prioritizing ESI+ sensitivity and peak symmetry.
Troubleshooting & "Gotchas"
-
Carryover: The benzoate ester makes this compound "sticky." If you observe carryover in blank injections, switch the needle wash solvent to 10:40:40:10 H2O:MeOH:ACN:IPA . The Isopropanol (IPA) is critical for solubilizing the lipophilic ester.
-
Stability: Do not leave standards in the autosampler (>24h) in unbuffered acidic mobile phase. If long sequences are required, use Ammonium Formate (pH 3.8) instead of pure Formic Acid to reduce hydrolysis risk.
-
Ion Suppression: If analyzing biological matrices (plasma), the late elution of NAAB-d5 (high % organic) usually places it away from the early-eluting salts and phospholipids. However, ensure the divert valve is switched to waste for the first 1 minute.
References
-
Tzanavaras, P. D., & Themelis, D. G. (2007). Review of analytical methods for the determination of acyclovir in pharmaceutical formulations and biological fluids. Current Pharmaceutical Analysis.[2][5][6]
-
LGC Standards. (n.d.). N2-Acetyl Acyclovir Benzoate-d5 Product Information & Structure. Retrieved October 24, 2023. [1][7]
-
Shimadzu Corporation. (2023). Mobile Phases Compatible for LC/MS: Fundamental Guidelines.
-
Basu, A., et al. (2016). Development of an Assay for Acyclovir in Pharmaceutical Preparation and Human Plasma by HPLC. Asian Journal of Chemistry.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
Sources
- 1. Diacetyl Acyclovir | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Separation methods for acyclovir and related antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N2-Acetyl Acyclovir Benzoate-d5 | LGC Standards [lgcstandards.com]
Application Note: LC-MS/MS Quantitation of N2-Acetyl Acyclovir Benzoate
This Application Note and Protocol details the mass spectrometry quantification of N2-Acetyl Acyclovir Benzoate , utilizing the d5-labeled internal standard.
The protocol addresses the specific challenge of this analyte: it is an ester derivative (not a simple salt) where the stable isotope label is located on the benzoate moiety. This structural insight dictates the selection of Transition Ions to ensure the label is tracked correctly during fragmentation.
Methodology for Impurity Profiling and DMPK Analysis using Deuterated Internal Standards
Introduction & Compound Characterization
N2-Acetyl Acyclovir Benzoate is a key process-related impurity and potential prodrug derivative of the antiviral Acyclovir. Unlike simple salt forms, this molecule is a covalent ester formed between N2-acetyl acyclovir and benzoic acid.
Accurate quantitation requires the use of N2-Acetyl Acyclovir Benzoate-d5 . Crucially, the deuterium label in this standard is located on the phenyl ring of the benzoate ester.
-
Implication for MS/MS: If the fragmentation pathway cleaves the ester bond and monitors the acyclovir base, the label is lost, and the internal standard becomes indistinguishable from the analyte in the Q3 (product) channel.
-
Solution: This protocol prioritizes transitions that either retain the labeled benzoate moiety (Specificity) or acknowledge the label loss (Sensitivity), providing a robust strategy for validation.
Molecule Specifications
| Feature | Analyte (Native) | Internal Standard (IS) |
| Compound Name | N2-Acetyl Acyclovir Benzoate | N2-Acetyl Acyclovir Benzoate-d5 |
| Formula | C₁₇H₁₇N₅O₅ | C₁₇H₁₂D₅N₅O₅ |
| Molecular Weight | 371.35 Da | 376.38 Da |
| Precursor Ion [M+H]⁺ | 372.1 | 377.1 |
| Label Location | N/A | Benzoate Phenyl Ring (d5) |
Method Development Logic (The "Why")
Ionization Source Parameters (ESI+)
The molecule contains multiple basic nitrogen atoms (guanine core) and an ester linkage. Electrospray Ionization (ESI) in Positive Mode is the required ionization technique.[1]
-
Source Temperature: Moderate (350°C–450°C) is recommended. Excessive heat may induce in-source fragmentation of the ester bond (loss of benzoic acid), which mimics the degradation product.
-
Cone Voltage: Keep relatively low (20–30 V) to preserve the protonated molecular ion [M+H]⁺ (m/z 372/377).
Fragmentation Mechanics & Transition Selection
The collision-induced dissociation (CID) of this molecule follows two primary pathways:
-
Pathway A (Benzoyl Cation Formation): Cleavage of the ester bond retaining the charge on the carbonyl side.
-
Pathway B (Nucleobase Formation): Loss of the benzoate group and the acyclovir side chain.
Visualization of Fragmentation Pathways
The following diagram illustrates the critical bond breakages and resulting ions.
Caption: Fragmentation logic showing label retention (Green) vs. label loss (Yellow).
Experimental Protocol
Mass Spectrometry Parameters (MRM Table)
Configure your Triple Quadrupole (QqQ) with the following transitions.
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV)* | Purpose |
| N2-Acetyl Acyclovir Benzoate | ESI + | 372.1 | 105.0 | 50 | 25-35 | Quantifier (Specific) |
| ESI + | 372.1 | 194.1 | 20 | 20-30 | Qualifier 1 (High Signal) | |
| ESI + | 372.1 | 152.1 | 20 | 35-45 | Qualifier 2 (Guanine) | |
| IS (Benzoate-d5) | ESI + | 377.1 | 110.0 | 50 | 25-35 | IS Quantifier |
| ESI + | 377.1 | 194.1 | 20 | 20-30 | IS Qualifier (Label Lost) |
Note: Collision Energy (CE) values are estimates. Perform a voltage ramp (±5 eV) during tuning to optimize.
LC Conditions
-
Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm).
-
Reasoning: Biphenyl phases offer enhanced selectivity for the aromatic benzoate and purine rings compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Avoid Methanol: Methanol can sometimes cause transesterification of reactive esters in the source or on-column.
-
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 - 0.6 mL/min.
Sample Preparation
-
Stock Solution: Dissolve N2-Acetyl Acyclovir Benzoate-d5 in DMSO (solubility is limited in water/methanol). Store at -20°C.
-
Working Internal Standard (WIS): Dilute stock into 50:50 Acetonitrile:Water to approx. 100 ng/mL.
-
Extraction:
-
Aliquot 50 µL plasma/sample.
-
Add 200 µL WIS (precipitation agent).
-
Vortex 1 min; Centrifuge 10 min at 10,000 x g.
-
Inject 2-5 µL of supernatant.
-
Validation & Troubleshooting
-
Cross-Talk Check: Because the IS and Analyte share the m/z 194 fragment, ensure your Q1 resolution is set to "Unit" or "High" to prevent the 372 isotope envelope from leaking into the 377 channel (and vice versa).
-
Stability: Esters are hydrolytically unstable. Keep autosampler temperature at 4°C. Process samples in acidic conditions (Formic acid) to stabilize the ester; avoid alkaline buffers.
-
Interference: "Impurity G" of Acyclovir is chemically related. Ensure chromatographic separation between N2-Acetyl Acyclovir Benzoate (Retention time ~3-4 min) and Acyclovir (Retention time ~1 min).
References
-
PubChem Compound Summary. "N2-Acetyl Acyclovir Benzoate-d4" (Structural Analog Reference). National Center for Biotechnology Information. Accessed 2024. Link
-
LGC Standards. "N2-Acetyl Acyclovir Benzoate-d5 Product Sheet". (Confirming d5 label location on benzoate). Link
-
Huidobro, A. L., et al. "Validation of a method for the determination of acyclovir and its related impurities." Journal of Pharmaceutical and Biomedical Analysis 37.4 (2005): 687-694.[] (Base method for Acyclovir impurities).[7][]
Sources
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 110104-37-5: N-Acetylacyclovir | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. N2-Acetylaciclovir | C10H13N5O4 | CID 135443999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Storage Optimization for N2-Acetyl Acyclovir Benzoate-d5
Topic: Storage Conditions for N2-Acetyl Acyclovir Benzoate-d5 Solutions Content Type: Application Notes and Protocols
Integrity of Labile Ester-Linked Isotope Standards in LC-MS/MS Quantification
Executive Summary
N2-Acetyl Acyclovir Benzoate-d5 is a specialized stable isotope-labeled internal standard (SIL-IS) used in the quantification of Acyclovir and its related impurities (e.g., Impurity A).[1] Unlike robust carbon-13 labeled standards, this molecule contains two hydrolytically labile moieties: an N2-acetyl amide and a benzoate ester .[1]
Crucially, the deuterium label (d5) is located on the benzoate ring .[1] Consequently, hydrolysis of the ester bond results in the immediate loss of the isotopic tag , rendering the molecule undetectable in the IS channel and potentially contaminating the analyte channel if the core structure matches the target analyte. This guide provides a scientifically grounded protocol to prevent "Tag Loss" and ensure quantitative accuracy.
Chemical Stability Profile & Mechanism of Failure
To design an effective storage protocol, one must understand the degradation kinetics specific to this molecule.[1]
Structural Vulnerabilities[1]
-
Moiety A: Benzoate Ester (Critical Failure Point): The d5-label is attached here.[1] Esters are susceptible to hydrolysis catalyzed by acids, bases, and esterases (if in biological matrices).
-
Moiety B: N2-Acetyl Amide: Susceptible to deacetylation, particularly in acidic conditions.[1]
Solubility vs. Stability Paradox
While Acyclovir derivatives are often dissolved in aqueous acidic buffers to improve solubility, acidic conditions accelerate the hydrolysis of both the ester and amide bonds . Therefore, non-protic organic solvents are strictly required for stock solutions.[1]
Degradation Pathway Diagram
The following diagram illustrates the "Tag Loss" mechanism that this protocol is designed to prevent.
Caption: Figure 1. Degradation pathways.[1] Red path indicates immediate loss of the isotopic label (Tag Loss).
Protocol 1: Stock Solution Preparation (The "Golden" Standard)
Objective: Create a primary stock stable for >6 months.[1] Solvent Selection: Anhydrous DMSO (Dimethyl Sulfoxide) is the only recommended solvent.[1] Methanol allows for slow transesterification/solvolysis over time.[1]
Materials Required[1][2][3][4]
-
N2-Acetyl Acyclovir Benzoate-d5 (Solid)[1]
-
DMSO, Anhydrous (≥99.9%, treated with molecular sieves)
-
Amber glass vials (Silanized preferred) with PTFE-lined caps[1]
-
Argon or Nitrogen gas[1]
Step-by-Step Methodology
-
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature (RT) for 30 minutes inside a desiccator before opening. Rationale: Prevents condensation of atmospheric moisture, which catalyzes hydrolysis.
-
Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 1.0 mg/mL to 5.0 mg/mL .
-
Note: Do not use ultrasonic baths if possible, as localized heating can degrade the ester.[1] Vortex gently.
-
-
Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the headspace of the vial for 15-30 seconds to displace oxygen and moisture.[1]
-
Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 50 µL) in amber microtubes or glass inserts.
-
Storage: Store at -80°C .
Protocol 2: Working Solution & Handling
Objective: Prepare daily use solutions without inducing degradation.
Diluent Strategy
Avoid 100% aqueous diluents.[1] Use a mixture of Acetonitrile (ACN) and Water (50:50 v/v) .[1] The organic content suppresses hydrolytic activity compared to pure aqueous buffers.[1]
Workflow
-
Thawing: Remove one single-use aliquot from -80°C. Thaw at RT in the dark (approx. 5 mins).
-
Dilution: Dilute the stock into the working solvent (ACN/H2O).
-
Temperature Control: Keep working solutions in an autosampler set to 4°C .
-
Disposal: Discard unused working solution after 12 hours. Do not refreeze.
Protocol 3: Stability Validation (Self-Validating System)
Objective: Verify the integrity of the IS before running a valuable sample batch.[1]
Run a "System Suitability Test" (SST) injection of the IS alone. Monitor three MRM transitions to detect degradation.
MRM Transition Setup (Example)
Assumes Parent Mass [M+H]+ ≈ 376.15 (d5)
| Analyte State | Molecular Species | Precursor Ion (m/z) | Action if Detected |
| Intact IS | N2-Acetyl Acyclovir Benzoate-d5 | 376.2 | Proceed (Target Peak) |
| Degradant 1 | N2-Acetylacyclovir (Label Lost) | 268.1 | STOP. Ester Hydrolysis occurred.[1] |
| Degradant 2 | Acyclovir Benzoate-d5 | 334.2 | STOP. Amide Hydrolysis occurred.[1] |
Validation Workflow Diagram
Caption: Figure 2. Quality Assurance workflow to detect hidden degradation before batch analysis.
Storage Stability Matrix
| Storage State | Temperature | Solvent System | Stability Window | Notes |
| Solid Powder | -20°C | N/A | 2-3 Years | Keep desiccated; Protect from light.[1] |
| Primary Stock | -80°C | Anhydrous DMSO | 6 Months | Single-use aliquots only. |
| Primary Stock | -20°C | Anhydrous DMSO | 1 Month | Acceptable for short-term projects.[1] |
| Working Soln | 4°C | 50:50 ACN:Water | < 12 Hours | High Risk. Prepare fresh daily.[1] |
| Working Soln | RT (25°C) | Aqueous Buffers | < 4 Hours | Rapid hydrolysis likely.[1] |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171394353: N2-Acetyl Acyclovir Benzoate-d4.[1] Retrieved from [Link]
Sources
Application Note: Dissolution & Handling of N2-Acetyl Acyclovir Benzoate-d5
Abstract & Scope
This technical guide details the dissolution, handling, and storage protocols for N2-Acetyl Acyclovir Benzoate-d5 , a stable isotope-labeled (SIL) internal standard. Unlike the parent compound Acyclovir, which is amphoteric and moderately soluble in aqueous acid/base, this derivative is doubly "capped" (N-acetylated amine and Benzoylated hydroxyl). This modification significantly increases lipophilicity while introducing hydrolytic instability (ester and amide linkages).
This document is intended for bioanalytical researchers utilizing this compound for LC-MS/MS quantification of Acyclovir, Valacyclovir, or specific process impurities.
Physicochemical Context
To dissolve a compound effectively, one must understand the forces holding its crystal lattice together versus the solvation energy of the solvent.
Structural Analysis
-
Core Scaffold: Acyclovir (Guanine analogue).[1]
-
Modification 1 (N2-Acetyl): The exocyclic amine is acetylated. This removes a key hydrogen bond donor/acceptor site, reducing water solubility compared to the parent amine.
-
Modification 2 (Benzoate Ester): The terminal hydroxyl group is esterified with benzoic acid (d5-labeled). This adds a bulky, hydrophobic aromatic ring.
-
Modification 3 (Deuterium Label - d5): Likely located on the benzoate ring. While chemically stable, the ester linkage connecting it to the acyclovir backbone is susceptible to hydrolysis in high/low pH aqueous solutions.
Solubility Profile
| Solvent | Solubility Rating | Suitability | Mechanism |
| DMSO | High (>20 mg/mL) | Primary Stock | Dipolar aprotic solvent disrupts strong lattice energy; no hydrolysis risk if dry. |
| Methanol | Moderate | Secondary Stock | Good solubility, but protic nature can accelerate transesterification if traces of acid/base are present. |
| Acetonitrile | Moderate/Low | Working Dilution | Aprotic, but less solvation power than DMSO for purines. |
| Water | Insoluble | Avoid | The double-capping renders the molecule highly hydrophobic. |
| 0.1N HCl/NaOH | Soluble (with degradation) | FORBIDDEN | Will rapidly hydrolyze the ester and amide groups, destroying the standard. |
Protocol: Primary Stock Solution Preparation
Objective: Prepare a stable 1.0 mg/mL stock solution. Critical Control Point: Moisture exclusion to prevent ester hydrolysis.
Materials
-
Analyte: N2-Acetyl Acyclovir Benzoate-d5 (Powder).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Vessel: Amber glass volumetric flask (Class A) or silanized glass vial.
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath (temp. controlled).
Step-by-Step Methodology
-
Equilibration: Allow the vial of N2-Acetyl Acyclovir Benzoate-d5 to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Gravimetric Transfer:
-
Place a clean, dry amber glass vial on the balance. Tare.
-
Accurately weigh approximately 1-2 mg of the powder. Record the exact mass (
). -
Note: Do not attempt to weigh exact "target" amounts (e.g., exactly 1.00 mg). Weigh what falls, and calculate the solvent volume needed.
-
-
Solvent Calculation: Calculate the volume of DMSO (
) required to achieve target concentration ( ): -
Dissolution:
-
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes. Critical: Ensure water in the bath does not heat up (>30°C) to prevent thermal degradation.
-
-
Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear with no floating particulates or "schlieren" (swirls indicating incomplete mixing).
Protocol: Working Standard & Storage
Objective: Dilute stock for LC-MS/MS use without precipitating the hydrophobic standard.
Dilution Logic
Direct dilution of a 100% DMSO stock into 100% aqueous buffer will likely cause "crashing out" (precipitation) of this lipophilic ester. An intermediate dilution step is required.
Workflow Diagram (DOT)
Caption: Figure 1: Optimized dissolution and dilution workflow for hydrophobic acyclovir derivatives.
Storage Stability[1][2][3][4][5]
-
Primary Stock (DMSO): Stable for 6 months at -20°C or -80°C. DMSO freezes at 19°C; repeated freeze-thaw cycles can introduce moisture. Best Practice: Aliquot into single-use vials (e.g., 50 µL) immediately after preparation.
-
Working Solutions (MeOH/Water): Stable for <24 hours at 4°C. The ester linkage is prone to hydrolysis in protic solvents over time. Prepare fresh daily.
Quality Control & Troubleshooting
Verification of Dissolution (UV-Vis)
If the concentration is sufficient (>10 µg/mL), verify dissolution using a UV-Vis spectrophotometer.
-
Scan Range: 220–350 nm.
-
Expectation: Acyclovir derivatives typically show
around 254 nm and 275 nm. -
Failure Mode: A flattened or noisy baseline suggests precipitation (scattering).
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Particulates after sonication | Saturation or "wetting" issue | Add 10% more DMSO; vortex longer. Ensure vial is glass (plastics may leach or adsorb). |
| Shift in Retention Time (LC-MS) | Hydrolysis of Ester | The Benzoate group has cleaved, leaving N-acetyl acyclovir. Check pH of mobile phase (keep near neutral) and prepare fresh stock. |
| Signal Loss (MS) | Deuterium Exchange | Rare for d5-Benzoate, but possible if exposed to strong acid/base. Ensure solvents are pH 4-8. |
References
-
PubChem. (2025). N2-Acetyl Acyclovir Benzoate-d4 (Compound Summary). National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
resolving peak tailing for N2-Acetyl Acyclovir Benzoate-d5 in HPLC
Technical Support Center: HPLC Method Development & Troubleshooting Topic: Resolving Peak Tailing for N2-Acetyl Acyclovir Benzoate-d5 Ticket ID: #TRB-ACY-D5-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Applications Chemist
Executive Summary
N2-Acetyl Acyclovir Benzoate-d5 is a stable isotope-labeled internal standard (IS) commonly used in the quantification of Acyclovir. Unlike the parent drug, this molecule possesses a lipophilic benzoate ester tail and an N2-acetyl group, significantly altering its retention behavior while retaining the polar, silanol-active guanine core.
Peak tailing (Symmetry factor > 1.2) for this analyte is typically caused by secondary interactions between the protonated N7-position of the guanine ring and residual silanol groups on the silica support, or by solvent mismatch due to its increased lipophilicity requiring stronger dissolution solvents.
This guide provides a self-validating troubleshooting workflow to resolve tailing, ensuring accurate integration and reproducible quantitation.
Phase 1: Diagnostic & Root Cause Analysis
Q1: Why is my N2-Acetyl Acyclovir Benzoate-d5 peak tailing while other peaks look fine?
The Mechanism: The "Benzoate" moiety makes this molecule significantly more hydrophobic than Acyclovir, but the core structure remains a guanine derivative.
-
Silanol Interaction: The guanine ring has a pKa ~2.3 (basic N7) and ~9.3 (acidic N1). At neutral or weakly acidic pH (pH 4–6), the unshielded silanols on the column stationary phase (pKa ~4.5–7) are negatively charged (
), while the guanine core can become protonated or participate in strong hydrogen bonding. This creates a "drag" effect, manifesting as a tail. -
Lipophilic Mismatch: Because the benzoate ester is hydrophobic, researchers often dissolve the stock standard in 100% DMSO or Methanol. Injecting this strong solvent plug into a weaker aqueous mobile phase causes the analyte to precipitate or travel faster than the mobile phase initially, distorting the peak shape.
Q2: Is the tailing caused by the Column or the Chemistry?
Perform this rapid diagnostic test (The "20% Rule"):
-
Reduce Injection Volume by 50%: If peak symmetry improves significantly, you have Column Overload or Solvent Mismatch .
-
Increase Buffer Concentration (e.g., 10mM to 25mM): If symmetry improves, you are suppressing Silanol Interactions .
Phase 2: Troubleshooting Workflows
Workflow A: Mobile Phase Optimization (The "Golden" Fix)
Applicability: LC-MS and UV Methods
For guanine-based analytes, pH control is the primary lever. You must operate either below the silanol pKa or with sufficient ionic strength to mask them.
| Parameter | Recommendation | Scientific Rationale |
| Buffer pH | pH 2.5 – 3.0 | At pH < 3, surface silanols are protonated ( |
| Buffer Choice (UV) | Phosphate (20-50 mM) | Phosphate provides excellent buffering capacity at pH 2.5 and suppresses silanol activity effectively. |
| Buffer Choice (MS) | Ammonium Formate (10-20 mM) | Formate buffers at pH ~3.0 are volatile and MS-compatible. Avoid Acetate (pH ~4.5) as it sits right in the silanol ionization zone. |
| Organic Modifier | Methanol | Methanol is a protic solvent that can hydrogen-bond with silanols, effectively "coating" the surface and competing with the analyte. |
Workflow B: Sample Diluent Tuning
Issue: The "Benzoate" ester requires organic solvent, but the "Acyclovir" core hates it in the initial mobile phase.
The Protocol:
-
Stock Prep: Dissolve N2-Acetyl Acyclovir Benzoate-d5 in 100% DMSO or Methanol (Stock A).
-
Working Std: Dilute Stock A into a mixture that matches your Initial Mobile Phase conditions.
-
Target: 90% Mobile Phase A (Buffer) / 10% Organic.
-
Why? This focuses the analyte at the head of the column. If the solution turns cloudy, increase organic to 20%, but do not exceed the initial gradient organic % by more than 10%.
-
Phase 3: Visual Troubleshooting Logic
Decision Tree: Systemic Tailing Resolution
Use the following logic flow to isolate the variable causing the asymmetry.
Caption: Logic flow for isolating the root cause of peak tailing, distinguishing between physical load issues and chemical interaction issues.
Phase 4: Recommended Experimental Protocol
Method ID: M-ACY-D5-OPT Objective: High-efficiency separation of N2-Acetyl Acyclovir Benzoate-d5 with Tailing Factor < 1.2.
1. Reagents & Materials:
-
Column: C18 with polar-embedded group or high-density end-capping (e.g., Waters SymmetryShield or Agilent ZORBAX Eclipse Plus).
-
Dimensions: 150 x 4.6 mm, 3.5 µm (or 5 µm).
-
-
Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Methanol (LC-MS grade).
2. Instrument Parameters:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C (Reduces viscosity and improves mass transfer).
-
Gradient:
-
0 min: 5% B
-
15 min: 80% B (Elutes the hydrophobic Benzoate ester)
-
20 min: 5% B (Re-equilibration)
-
3. Critical Step (The "Self-Check"): Before running the full batch, inject a System Suitability Standard (the analyte at 10 µg/mL).
-
Calculate USP Tailing Factor (
). -
If
, add 5% Methanol to Mobile Phase A (pre-mixed) to wet the surface and cover active sites.
Phase 5: Mechanism of Action
Understanding the interaction is key to preventing recurrence. The diagram below illustrates how the "Benzoate" derivative interacts with the stationary phase compared to standard Acyclovir.
Caption: The dual-interaction mechanism: The benzoate tail drives retention (Pi-Pi/Hydrophobic), while the guanine core drives tailing (Ionic/H-Bonding) if not suppressed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171394353, N2-Acetyl Acyclovir Benzoate-d4. Retrieved February 13, 2026, from [Link]
-
Separation Science (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved February 13, 2026, from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved February 13, 2026, from [Link]
-
LCGC International (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved February 13, 2026, from [Link]
-
Manoharan, G., & Mohamed, R. A. W. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Aciclovir. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 13, 2026, from [Link]
Sources
minimizing matrix effects on N2-Acetyl Acyclovir Benzoate-d5 signal
Technical Support Center: N2-Acetyl Acyclovir Benzoate-d5 Analysis
Welcome to the technical support center for the bioanalysis of N2-Acetyl Acyclovir Benzoate and its deuterated internal standard, N2-Acetyl Acyclovir Benzoate-d5. This guide provides in-depth troubleshooting advice and practical solutions for minimizing matrix effects, a critical challenge in achieving accurate and reproducible quantification in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for my N2-Acetyl Acyclovir Benzoate-d5 signal?
A: The "matrix" refers to all components in a sample other than the analyte you are trying to measure (e.g., proteins, lipids, salts in plasma).[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte and its internal standard (IS) in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3][4] While your d5-labeled internal standard is designed to compensate for these effects, severe or differential matrix effects can still compromise data accuracy and precision.[5]
Q2: I'm using a stable isotope-labeled (SIL) internal standard (N2-Acetyl Acyclovir Benzoate-d5). Shouldn't that automatically correct for all matrix effects?
A: Ideally, yes. A SIL internal standard is the gold standard for compensating for matrix effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][2][6] However, this correction is not always perfect. The primary reason for imperfect correction is a slight chromatographic separation between the analyte and the deuterated IS, often caused by the "deuterium isotope effect," which can alter the molecule's lipophilicity.[7] If the analyte and IS separate even slightly, they may elute into regions with different levels of interfering matrix components, leading to differential matrix effects and compromising the accuracy of the analyte/IS ratio.[5][8]
Q3: How do I know if my assay is suffering from significant matrix effects?
A: The most direct way to assess matrix effects is to perform a post-extraction spike experiment.[9][10][11][12] This involves comparing the signal response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat (clean) solvent at the same concentration.[3] A significant difference in signal indicates the presence of ion suppression or enhancement.[9][12] Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where suppression is occurring.[3][9][10]
Q4: What are the most common sources of matrix effects in plasma or serum samples?
A: Phospholipids are the most notorious cause of ion suppression when analyzing samples from biological tissues or plasma.[10] These molecules are major components of cell membranes and are often co-extracted with analytes. Other sources include salts, proteins, and co-administered drugs.[13]
Troubleshooting & Optimization Guides
Matrix effects can be tackled at three stages of your analytical workflow: Sample Preparation, Liquid Chromatography, and Mass Spectrometry.
At the Sample Preparation Stage
Effective sample preparation is the most powerful tool to reduce matrix effects by removing interfering components before analysis.[1][2]
Problem: Poor precision, inaccurate results, and low signal intensity for N2-Acetyl Acyclovir Benzoate-d5.
Cause: Insufficient removal of matrix components like phospholipids and proteins.
Solutions:
-
Move Beyond Protein Precipitation (PPT): While fast, PPT is often ineffective at removing phospholipids.[14] Consider more selective techniques.
-
Optimize Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. To improve its efficiency, adjust the pH of the aqueous matrix to ensure your analyte is uncharged, maximizing its partition into the organic solvent while leaving polar interferences behind.[10] A double LLE, using a nonpolar solvent first to remove lipids followed by a more polar solvent to extract the analyte, can also significantly improve sample cleanliness.[10]
-
Implement Solid-Phase Extraction (SPE): SPE is highly effective at removing matrix components.[1] Polymeric mixed-mode cation exchange cartridges are often successful in yielding clean extracts.[10] Specialized phospholipid removal products, such as those using zirconia-coated silica particles (e.g., HybridSPE®), can selectively remove phospholipids from the sample.[11]
Comparative Table of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Low selectivity, high matrix effects (phospholipids remain)[14] | High-throughput screening where speed is prioritized over cleanliness. |
| Liquid-Liquid Extraction (LLE) | Better selectivity than PPT, can remove salts and some lipids | More labor-intensive, requires solvent optimization | Assays requiring cleaner extracts than PPT can provide. |
| Solid-Phase Extraction (SPE) | High selectivity, excellent removal of interferences[1] | More expensive, requires method development | Assays demanding high sensitivity and accuracy, especially for regulatory submission. |
| Phospholipid Depletion Plates | Specifically targets and removes phospholipids[11] | Additional cost and step | Plasma/serum samples where phospholipid-based ion suppression is confirmed. |
At the Liquid Chromatography (LC) Stage
Strategic chromatography can separate your analyte and internal standard from the regions where matrix components elute.
Problem: The N2-Acetyl Acyclovir Benzoate-d5 signal is suppressed despite using a good sample preparation technique.
Cause: Co-elution of the analyte/IS with residual matrix components that were not removed during sample prep.
Solutions:
-
Adjust Chromatographic Selectivity: Modify the mobile phase composition (e.g., switch organic solvent from acetonitrile to methanol) or adjust the pH to alter the retention times of interfering peaks relative to your analyte.[4]
-
Optimize the Gradient: Employ a multi-segment gradient to better separate your analyte from early-eluting salts and late-eluting phospholipids.[15] Extending the retention time can move your analyte away from the "suppression zone" often seen at the beginning of the run.[15]
-
Consider a Different Column Chemistry: If working in reversed-phase, consider a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) to change selectivity. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.
-
Use a Divert Valve: Program a divert valve to send the highly contaminated early and late portions of the chromatographic run to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.[9] This reduces source contamination.[9]
At the Mass Spectrometry (MS) Stage
While less effective than sample prep or chromatography, MS parameter optimization can offer some mitigation.
Problem: Persistent, low-level signal suppression.
Cause: In-source competition for ionization that cannot be resolved chromatographically.
Solutions:
-
Switch Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10][16] If your compound is amenable to APCI, testing this source may reduce suppression.
-
Optimize Ion Source Parameters: Adjust settings like gas flows, temperatures, and voltages to find conditions that favor your analyte's ionization over that of the interfering compounds.
-
Select an Alternative Adduct Ion: If you are monitoring the [M+H]+ ion, check if other adducts like [M+NH4]+ or [M+Na]+ are less affected by suppression.[15] This can sometimes provide a more stable signal in the presence of certain matrix components.[15]
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows you to calculate a Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
-
Prepare Set A (Analyte in Neat Solution): Spike N2-Acetyl Acyclovir Benzoate and N2-Acetyl Acyclovir Benzoate-d5 into the final mobile phase solvent at a known concentration (e.g., medium QC level).
-
Prepare Set B (Analyte in Extracted Blank Matrix):
-
Take at least 6 different lots of blank biological matrix (e.g., human plasma).
-
Perform the complete sample extraction procedure on these blank samples.
-
After the final evaporation step, reconstitute the dried extracts with the same solution prepared for Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each lot:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1 for proper compensation. The FDA recommends that the precision (CV%) of the IS-normalized MF across the lots be ≤15%.[17]
-
Workflow Diagram: Troubleshooting Matrix Effects
This diagram outlines a logical decision-making process for addressing matrix effect issues.
Caption: A decision tree for troubleshooting matrix effects.
References
-
Cortese, M., Gigliobianco, M. R., Magnoni, F., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. Available from: [Link]
-
Bio-Rad. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Hewavitharana, A. K., & Vithanage, D. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 26(1), 58-66. Available from: [Link]
-
Xenakis, J., & Lancaster, K. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(11), 20-25. Available from: [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available from: [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 1-3. Available from: [Link]
- Jemal, M. (2005). Matrix effects: Causes and solutions. In W. A. Korfmacher (Ed.), Using Mass Spectrometry for Drug Metabolism Studies. CRC Press. (Note: A direct link to the full book chapter is unavailable, but related research by the author discusses these topics extensively).
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]
-
Barroso, M., & Gallardo, E. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Available from: [Link]
-
Semantic Scholar. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Available from: [Link]
-
Mack, D. (2018). An Uncommon Fix for LC–MS Ion Suppression. LCGC International, 31(s4), 22-24. Available from: [Link]
-
Wu, J. T., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 92, 169-175. Available from: [Link]
-
AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]
-
Leat, P. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]
-
Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-349. Available from: [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available from: [Link]
-
Farkas, T. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 18(11), 24-31. Available from: [Link]
-
Trufelli, H., et al. (2011). Matrix Effects and Application of Matrix Effect Factor. Mass Spectrometry Reviews, 30(4), 649-663. Available from: [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Available from: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link] (Duplicate of, provided for context).
-
Roces-San-Juan, A., et al. (2022). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 12(3), 232. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. providiongroup.com [providiongroup.com]
- 17. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of N2-Acetyl Acyclovir Benzoate-d5 in methanol
To: User (Researcher/Scientist) From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Solubilization & Handling of N2-Acetyl Acyclovir Benzoate-d5
Executive Summary
N2-Acetyl Acyclovir Benzoate-d5 (CAS 133186-23-9, non-deuterated analog) is a fully protected, lipophilic derivative of Acyclovir.[1][2] Unlike the parent compound (Acyclovir), which is polar and amphoteric, this molecule contains an acetylated amine and a benzoate ester .
Critical Solubility Insight: While the benzoate and acetyl groups increase lipophilicity compared to Acyclovir, the purine core retains significant crystal lattice energy (π-π stacking), rendering the compound "sparingly soluble" in pure methanol at room temperature. The most common error is treating it like a simple salt; it is a neutral ester-amide.[1][2] Avoid strong acids or bases , as they will catalyze the hydrolysis of the benzoate ester (potentially removing the d5-label) or the acetyl group.[1][2]
Part 1: Troubleshooting & FAQs
Q1: Why does the compound remain as a suspension in Methanol despite vigorous vortexing?
Diagnosis: Thermodynamic Solubility Limit. The compound has likely reached its saturation point in cold methanol (typically <1 mg/mL). The planar purine ring system promotes strong intermolecular stacking, which resists solvation by methanol alone. Solution:
-
Do not continue vortexing a cold suspension; it rarely works.
-
Switch strategies: Use the DMSO "Spike" Method (See Protocol A). DMSO disrupts the π-stacking much more effectively than methanol.[1][2]
Q2: Can I heat the solution to improve solubility?
Answer: Yes, but with strict limits. You may heat the methanol suspension to 40–45°C in a sealed vial.[1]
-
Warning: Do not exceed 50°C. High temperatures increase the risk of transesterification (if traces of other alcohols/water are present) or degradation of the acetyl group.
-
Observation: If the solution clears upon heating but precipitates upon cooling, you are working above the room-temperature saturation limit.[1] You must dilute the solution or add a co-solvent (DMSO) to maintain stability.
Q3: Can I add acid (e.g., Formic Acid) or Base to help it dissolve?
Answer: NO. This is a critical error.
-
Risk: This molecule is an ester (Benzoate) and an amide (N-acetyl).[1][2]
-
Mechanism: Adding acid or base catalyzes hydrolysis.[1]
-
Scenario A: Hydrolysis of the Benzoate ester releases Benzoic Acid-d5 and N2-Acetyl Acyclovir.[1][2] Result: You lose your internal standard label (if the d5 is on the benzoate) and change the analyte.
-
Scenario B: Deacetylation. Result: Formation of Acyclovir Benzoate. Correct Action: Maintain neutral pH during stock preparation. Acid (e.g., 0.1% Formic Acid) should only be introduced during the LC-MS run (mobile phase), where residence time is short.[2]
-
Q4: I need a Methanol-only solution for my LC-MS method. What do I do?
Answer: If DMSO is strictly forbidden in your method (rare, as <1% DMSO is usually tolerated), you must work at lower concentrations .
-
Threshold: Attempt to prepare a stock at 0.1 mg/mL rather than 1.0 mg/mL.
-
Technique: Use ultrasonic energy (Sonication) at 35°C for 10–15 minutes.
Part 2: Recommended Protocols
Protocol A: The DMSO "Spike" Method (Gold Standard)
Recommended for preparing stable Stock Solutions (1.0 mg/mL).[2]
-
Weighing: Weigh the target amount of N2-Acetyl Acyclovir Benzoate-d5 into a glass vial (e.g., 1.0 mg).
-
Primary Solubilization: Add DMSO (Dimethyl Sulfoxide) equivalent to 5-10% of the final target volume.[1][2]
-
Example: If preparing 1 mL, add 50–100 µL of pure DMSO.[1]
-
-
Dissolution: Vortex or sonicate briefly. The solid should dissolve rapidly in pure DMSO.
-
Dilution: Slowly add Methanol to reach the final volume (e.g., 900–950 µL).
-
Tip: Add methanol in steps, vortexing between additions, to prevent "crashing out" due to solvent shock.
-
-
Storage: Store at -20°C. Allow to reach RT before opening to prevent condensation.
Protocol B: Direct Methanol Preparation (Low Concentration)
Use only if DMSO is incompatible with your assay.[1][2]
-
Target Conc: Aim for ≤ 0.25 mg/mL .
-
Solvent: Use HPLC-grade Methanol (Low water content is preferred; water reduces solubility of this lipophilic ester).[1][2]
-
Energy: Sonicate in a water bath at 40°C for 20 minutes.
-
Inspection: Hold the vial up to a light source. If "shimmering" or particulates are visible, filter through a 0.22 µm PTFE filter (Do not use Nylon, which may bind the drug).
-
Note: If you filter, you must re-verify the concentration via UV/HPLC, as you may have removed undissolved standard.
-
Part 3: Comparative Solubility Data
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| Pure DMSO | High (>10 mg/mL) | Low | Primary Stock Solution |
| DMSO (5%) / MeOH (95%) | Moderate (~1 mg/mL) | Low | Working Standard |
| Pure Methanol (RT) | Low (<0.5 mg/mL) | Low | Low-conc spiking |
| Water / Buffer | Insoluble | High (Hydrolysis) | Avoid for Stock |
| Acetonitrile | Moderate | Low | Alternative to MeOH |
Part 4: Decision Tree & Workflow
Figure 1: Decision matrix for solubilizing N2-Acetyl Acyclovir Benzoate-d5 based on concentration requirements and solvent compatibility.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135398513, Acyclovir. Retrieved from [Link][2]
- Context: Provides baseline solubility data for the acyclovir core and stability of purine analogues.
- Context: Confirms the ester/amide structure and chemical identity necessary for determining hydrolysis risks.
- Context: Establishes the "DMSO Spike" method as the industry standard for solubilizing sparingly soluble purine nucleosides.
- Context: Verification of impurity structure and molecular weight for calcul
Sources
Technical Support Center: N2-Acetyl Acyclovir Benzoate-d5 Integrity
Welcome to the Isotope Stability Command Center
Status: Operational | Molecule: N2-Acetyl Acyclovir Benzoate-d5 | Criticality: High
This guide is engineered for researchers observing signal instability, mass shifts, or quantification errors with N2-Acetyl Acyclovir Benzoate-d5 . Unlike standard small molecules, this compound possesses two distinct "failure modes": chemical hydrolysis (loss of the labeled group) and isotopic exchange (scrambling of the label).
Part 1: The Stability Matrix
To prevent isotopic loss, you must first diagnose the mechanism of loss. The deuterium label in this molecule is located on the Benzoate phenyl ring (d5) .
| Parameter | Stability Profile | Critical Risk Factor |
| Label Location | Phenyl Ring (Benzoate-d5) | Chemical Cleavage (Hydrolysis) . The C-D bonds on the ring are chemically robust. The weak link is the ester bond connecting the Benzoate-d5 to the Acyclovir core. |
| Labile Sites | Amide (N-H), Guanine (N-H) | Solvent Exchange . Protons on nitrogen atoms will exchange with protic solvents (D₂O, MeOH, H₂O) instantly. This is normal and reversible. |
| pH Sensitivity | Ester (High), Amide (Moderate) | Base Catalysis . pH > 7.5 accelerates ester hydrolysis (saponification), permanently severing the d5-label from the drug. |
| Thermal Limit | < 40°C (Solution) | In-Source Fragmentation . High LC-MS source temperatures can mimic degradation by cleaving the ester in the gas phase. |
Part 2: Degradation & Exchange Pathways (Visualized)
The following diagram illustrates the difference between "False Alarm" exchange (NH protons) and "Catastrophic" loss (Ester hydrolysis).
Figure 1: Distinguishing between reversible proton exchange (Type A) and irreversible ester hydrolysis (Type B).
Part 3: Troubleshooting Guides (FAQ Format)
Scenario A: "My LC-MS signal for the parent mass is disappearing over time."
Diagnosis: This is likely Chemical Hydrolysis , not isotopic exchange. The benzoate ester bond is cleaving, separating your d5-label from the acyclovir moiety.
Protocol 1: pH Stabilization
-
Check Buffer pH: Ensure your aqueous mobile phase is between pH 3.0 and 6.0 . Acyclovir esters are most stable in slightly acidic conditions [1]. Avoid basic buffers (Ammonium Bicarbonate, pH 10) which accelerate saponification.
-
Temperature Control: Maintain autosampler temperature at 4°C . Hydrolysis rates double with every 10°C increase.
-
Enzyme Inhibition: If working with plasma/tissue, add esterase inhibitors (e.g., PMSF or NaF) immediately during collection. Plasma esterases will strip the benzoate group in minutes [2].
Scenario B: "I see a mass shift of +1 or +2 Da, but the d5 (+5) is intact."
Diagnosis: This is Solvent Exchange of the labile Amide/Amine protons.
-
Mechanism: The N-H protons on the guanine ring and the N-acetyl group are acidic. In the presence of D₂O or CD₃OD, they exchange with Deuterium.[1][2][3] In H₂O/MeOH, they exchange with Hydrogen.
-
Solution: This does not affect the quantification of the d5-backbone.
-
To remove: Evaporate the solvent and reconstitute in dry DMSO-d6 or Acetonitrile.
-
To ignore: Focus strictly on the MRM transition specific to the d5-benzoate fragment if possible, or ensure the mobile phase composition is constant to keep the exchange equilibrium steady.
-
Scenario C: "My Internal Standard (IS) response varies between samples."
Diagnosis: Matrix-Induced Suppression or In-Source Fragmentation .
-
The Issue: The benzoate ester is thermally fragile. High desolvation temperatures in the MS source can cleave the ester before detection.
-
Protocol 2: Source Optimization
-
Lower Temperature: Reduce Desolvation Gas Temperature by 50-100°C.
-
Soft Ionization: Lower the Cone Voltage/Fragmentor voltage.
-
Validation: Infuse the standard directly. If you see a high abundance of the "Acyclovir core" (minus benzoate) in the spectrum, your source is too harsh.
-
Part 4: Experimental Protocols
Protocol: Safe Solubilization & Storage
Objective: Create a stock solution that prevents hydrolysis and back-exchange.
-
Solvent Selection:
-
Primary: DMSO (Anhydrous). N2-Acetyl Acyclovir is sparingly soluble in water but soluble in DMSO.
-
Alternative: Methanol (only if pH is controlled).
-
Avoid: Water (for stock storage).
-
-
Procedure:
-
Weigh N2-Acetyl Acyclovir Benzoate-d5 into a silanized amber vial (protects from light and surface adsorption).
-
Dissolve in Anhydrous DMSO to reach 1 mg/mL.
-
Flush headspace with Argon or Nitrogen to remove moisture.
-
Store at -20°C (1 month) or -80°C (6 months) [3].
-
-
Usage:
-
Thaw on ice.
-
Dilute into working solvent (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid) immediately prior to injection. Do not store diluted aqueous standards overnight.
-
Protocol: Workflow Decision Tree
Figure 2: Operational workflow for maximizing stability during sample preparation.
References
-
Vertex AI Search. (2025). Kinetics of the acid-catalyzed hydrolysis of acyclovir and an ester prodrug. Link
-
Molecules. (2020).[4] Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability. Link
-
MedChemExpress. (2025). N2-Acetyl acyclovir Product Information & Storage. Link
-
BenchChem. (2025).[5] A Comparative Guide to Acyclovir Bioanalysis: LC-MS/MS with Acyclovir-d4 Internal Standard versus HPLC-UV. Link(Note: Generalized reference for LC-MS parameters)
Sources
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
reducing baseline noise in N2-Acetyl Acyclovir Benzoate-d5 MS spectra
Topic: Reducing Baseline Noise & Optimizing Signal-to-Noise (S/N) Ratio Analyte: N2-Acetyl Acyclovir Benzoate-d5 (Internal Standard/Impurity Standard) Context: LC-MS/MS (Electrospray Ionization, Positive Mode)
Diagnostic Workflow: The "Noise" Triage
Before modifying your method, you must identify the type of noise you are encountering. Baseline noise in stable isotope-labeled (SIL) standards often stems from chemical impurities in the salt form (benzoate) or isotopic cross-talk, rather than electronic detector noise.
Interactive Troubleshooting Path
Use the following logic flow to isolate the source of your baseline interference.
Figure 1: Systematic isolation of noise sources. Differentiating between system background and column-derived interferences is critical for benzoate salts.
Technical Deep Dive: The Benzoate Factor
N2-Acetyl Acyclovir Benzoate-d5 is a salt.[1] In solution, it dissociates into the protonated base (analyte) and the benzoate counter-ion. In LC-MS positive mode (+ESI), the benzoate ion (
Why Benzoate Causes Noise
-
Ion Suppression: Although you detect in positive mode, high concentrations of benzoate anions in the source can compete for charge or form neutral ion pairs with your analyte, reducing signal intensity and effectively lowering S/N.
-
Adduct Formation: Benzoate salts often contain trace sodium. You may see high baseline noise due to
or adducts rather than the protonated species. -
Clustering: Benzoic acid is somewhat volatile but can form clusters in the source if the temperature is too low, creating a "chemical fuzz" across the spectrum.
Step-by-Step Optimization Guide
Phase A: Mobile Phase Chemistry (The Foundation)
Objective: Ensure complete ionization and suppress benzoate interference.
Q: What mobile phase additives should I use? A: Avoid phosphate or sulfate buffers (non-volatile). Use Ammonium Formate (10mM) adjusted to pH 3.0 - 3.5 with Formic Acid.
-
Why? Acyclovir and its derivatives are polar basic compounds. Acidic pH ensures the N2-acetyl acyclovir is fully protonated (
). -
The Benzoate Fix: At pH 3.0, the benzoate counter-ion (pKa ~4.2) is converted to benzoic acid. Benzoic acid is neutral and elutes differently on C18 columns, effectively separating the "noise" (counter-ion) from your "signal" (analyte).
Q: My baseline is high across the entire gradient. Why? A: Check your organic solvent quality.
-
Protocol: Replace Methanol/Acetonitrile with fresh LC-MS Hypergrade solvents.
-
Verification: Infuse the mobile phase directly into the MS (bypass column). If the noise persists, the contamination is in the solvent bottle or the LC pump lines.
Phase B: Instrumental Parameters (The Filter)
Objective: Physically filter out noise in the MS source.
Q: How do I reduce chemical noise using source parameters? A: Increase the Desolvation Temperature and optimize the Declustering Potential (DP) .
| Parameter | Recommended Setting | Mechanism of Action |
| Source Temp | 450°C - 550°C | High heat prevents benzoate/solvent clustering, reducing background "fuzz." |
| Curtain Gas | High (35-40 psi) | Physically blocks neutral salts and solvent droplets from entering the vacuum. |
| Declustering Potential | Optimize (Start ~50-80V) | Breaks apart weak solvent clusters (noise) without fragmenting the stable d5-analyte. |
| Collision Energy | Optimize for MRM | Ensure you are using MRM (MS/MS) mode, not SIM. MRM eliminates almost all baseline noise by filtering for specific fragments. |
Phase C: Sample Preparation (The Cleanup)
Objective: Remove the counter-ion before injection.
Q: The standard is a salt. Should I inject it directly? A: No. If you are using this as an Internal Standard (IS), the concentration is likely low (ng/mL range), so the benzoate effect is minimal. However, if you are characterizing the standard itself at high concentration:
-
Dissolve the stock in 50:50 Water:Methanol.
-
Dilute significantly (to <1 µg/mL) before injection.
-
Use a Divert Valve: Direct the first 1-2 minutes of flow to waste. N2-Acetyl Acyclovir is polar and elutes early, but if you use a retentive column (like HSS T3), you can separate it from the solvent front where salts/benzoate usually interfere.
Validated Reference Pathway
The following diagram illustrates the ionization and separation logic required for this specific salt form.
Figure 2: Mechanism of separating the benzoate counter-ion noise from the analyte signal via pH control.
References
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
National Institutes of Health (PMC). (2012). Quantification of Acyclovir in Human Plasma by Ultra-High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). The effect of sodium on the formation of ion clusters in LC-MS. Retrieved from [Link]
Sources
identifying degradation products of N2-Acetyl Acyclovir Benzoate-d5
Technical Support Center: Stability & Degradation of -Acetyl Acyclovir Benzoate-d5
Current Status: Operational
Role: Senior Application Scientist
Topic: Troubleshooting Degradation & Stability for
Executive Summary: The Molecule & The Risk
You are likely using
Crucial Chemical Distinction: Unlike Acyclovir Sodium (a salt), this compound is typically an ester . The "Benzoate" refers to a benzoyl group covalently bonded to the hydroxyl of the acyclovir side chain, and the "
The Stability Triad: Your degradation troubleshooting must focus on three distinct failure modes:
-
Ester Hydrolysis (Primary Risk): Loss of the benzoate moiety.
-
Amide Hydrolysis: Loss of the acetyl group.
-
Isotopic Scrambling: If the deuterium label is located on the benzoate ring (common for "Benzoate-d5" reagents), hydrolysis results in total loss of the analytical signal.
Module 1: Visualizing the Degradation Pathways
Understanding the hierarchy of bond cleavage is essential for identifying "ghost peaks" in your chromatograms.
Figure 1: Hierarchical degradation pathways.[1] Note that ester hydrolysis (Red path) is kinetically faster than amide hydrolysis under typical laboratory conditions.[1]
Module 2: Diagnostic Troubleshooting Guides
Scenario A: "My Internal Standard Signal is Dropping Over Time"
Symptom: The peak area of the parent IS decreases during the analytical run (e.g., from the first to the last injection), but no new major peaks are obvious in the MRM channel.
Root Cause Analysis: This is likely Ester Hydrolysis occurring in the autosampler.
-
Mechanism: The ester linkage is susceptible to hydrolysis in aqueous buffers, especially if the pH is not neutral.
-
The "Invisible" Product: If your MRM transition tracks the whole molecule, and the molecule splits, the signal disappears. If the "d5" label is on the benzoate group, the charged fragment (N2-Acetyl Acyclovir) is now unlabeled and invisible to your specific IS channel.
Protocol: Autosampler Stability Test
-
Prepare the IS in your mobile phase/reconstitution solvent.
-
Inject immediately (T=0).
-
Incubate in the autosampler (typically 4°C or ambient) for 24 hours.
-
Inject again (T=24).
-
Calculation:
[1] -
Fix: If degradation > 5%, switch to a non-protic solvent (Acetonitrile/DMSO) for stock preparation and lower the temperature to 4°C. Adjust sample pH to 6.0–7.0.
Scenario B: "I See a Split Peak or Pre-Peak in the IS Channel"
Symptom: The IS peak is tailing or has a shoulder. Root Cause: Deuterium-Hydrogen (D/H) Exchange. [1]
-
Context: If the d5 labeling includes protons on the guanine ring (NH positions) or positions adjacent to the carbonyls, these can exchange with solvent protons (
or ) in acidic conditions. -
Result: You are analyzing a mixture of d5, d4, and d3 species, which may chromatographically resolve slightly due to the deuterium isotope effect, causing peak broadening.
Protocol: Isotopic Integrity Check
| Step | Action | Observation |
|---|---|---|
| 1 | Perform a Q1 Scan (MS1) of the neat standard. | Look for [M+H]+ (Parent).[1] |
| 2 | Check isotope distribution. | Dominant peak should be M+5. |
| 3 | Incubate in Mobile Phase (2 hrs). | Run Q1 Scan again. |
| 4 | Fail Criteria | If M+4 or M+3 intensity increases by >10%, D/H exchange is active. |
Scenario C: "Unknown Peaks Appearing in Analyte Transitions"
Symptom: You are detecting Acyclovir or Guanine in your blank samples spiked only with Internal Standard. Root Cause: Impurity Contribution (Cross-Talk). Your "Standard" is degrading into the "Analyte."
-
Pathway:
-Acetyl Acyclovir Benzoate Hydrolysis Acyclovir.[1] -
If your IS degrades to Acyclovir, and you are trying to quantify Acyclovir, your IS is contaminating your sample.
Protocol: Zero-Analyte Interference Test
-
Inject a "Double Blank" (Matrix only).
-
Inject a "Zero Sample" (Matrix + IS only).
-
Monitor the Analyte transition (e.g., Acyclovir).
-
Fail Criteria: If the Analyte peak in the "Zero Sample" is > 20% of the LLOQ (Lower Limit of Quantitation) of your intended assay, the IS is unstable and generating the analyte in situ.
Module 3: Quantitative Data & Reference Values
Use these physicochemical parameters to guide your method development.
| Parameter | Value/Characteristic | Implication for Analysis |
| Labile Bonds | Ester (Benzoyl), Amide (Acetyl) | Avoid high pH (>8) and strong acids (<2).[1] |
| Solubility | Low in pure water; High in DMSO/MeOH | Prepare stocks in DMSO. Dilute into aqueous buffer only immediately before use. |
| pKa (Guanine) | ~9.3 (N1), ~2.3 (N7) | pH 3–7 is the "Safe Zone" for stability. |
| UV Max | ~254 nm (Purine) + ~230 nm (Benzoate) | Benzoate absorption is strong; use MS detection for specificity. |
| Common Adducts | Sodium adducts are very common with these esters; ensure mobile phase has adequate buffer (e.g., Ammonium Formate) to force protonation. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use an acidic mobile phase (0.1% Formic Acid)?
A: Yes, but with caution. While Acyclovir itself is stable in 0.1% FA, the ester linkage in
Q2: Why does the Certificate of Analysis (CoA) show "Benzoic Acid" as an impurity? A: This confirms the ester instability. Even in solid state, trace moisture can cause hydrolysis over months. Always store the solid at -20°C with desiccant.[1] If Benzoic Acid is present, it confirms the degradation pathway shown in Figure 1 (Red Path) is active.
Q3: The name says "Benzoate-d5". Does it matter where the label is? A: YES. This is critical.
-
Case A (Label on Acyclovir core): If the benzoate falls off, you are left with
-Acetyl Acyclovir-d5.[1] You can still track this, but your mass transition changes. -
Case B (Label on Benzoate ring): If the benzoate falls off, you lose the d5 label entirely. The remaining molecule is unlabeled
-Acetyl Acyclovir.[1] Your IS becomes invisible. Verify the label position with your supplier immediately.
References
-
United States Pharmacopeia (USP). (2023). Acyclovir Monograph: Organic Impurities. USP-NF.[1]
- Establishes Guanine and related amides as primary degrad
- Mechanistic insight into deuterium exchange in protic solvents.
-
Arnaiz-García, M.E., et al. (2024).[1] Degradation of Acyclovir: Focus on Byproducts Analysis. Molecules. Retrieved from [Link][1]
- Detailed kinetics of acyclovir side-chain hydrolysis.
- Confirmation of impurity profile and synthesis intermedi
Technical Support Center: Optimizing Column Temperature for N2-Acetyl Acyclovir Benzoate-d5
Executive Summary & Core Directive
The Thermal "Sweet Spot": 30°C – 35°C
N2-Acetyl Acyclovir Benzoate-d5 (NAAB-d5) is a highly hydrophobic, stable isotope-labeled derivative of Acyclovir. Unlike the polar parent molecule (Acyclovir), NAAB-d5 contains two labile protecting groups: an N2-acetyl amide and a benzoate ester .
Optimizing column temperature for this analyte requires a delicate balance between Mass Transfer (Efficiency) and Chemical Stability .
-
< 25°C (Risk: Peak Broadening): The bulky benzoate group increases mobile phase viscosity interactions, leading to broad, tailing peaks and high backpressure.
-
> 40°C (Risk: Degradation): The benzoate ester is thermally labile, particularly in acidic mobile phases (pH < 3.0). High temperatures accelerate hydrolysis, leading to "ghost peaks" (degradation products) and loss of the d5-signal.
Recommended Starting Condition: 30°C ± 2°C.
The Mechanics of Thermal Optimization
Why Temperature Matters for NAAB-d5
The separation of NAAB-d5 is governed by the Van 't Hoff equation, where the retention factor (
-
Hydrophobic Solvation (Thermodynamic): NAAB-d5 is significantly more lipophilic than Acyclovir. Higher temperatures generally decrease retention (
) by increasing the solubility of the analyte in the mobile phase, sharpening the peak. -
Isotope Effect (Kinetic): The deuterium (
) substitution reduces the C-D bond length compared to C-H, slightly reducing the molar volume and lipophilicity. This creates a "Reverse Isotope Effect" where the d5-analog elutes slightly earlier than the d0-analog.[1] Temperature fluctuations can exacerbate this split, potentially pushing the d5 peak out of the integration window if not monitored.
Experimental Protocol: Thermal Stress Test
Use this protocol to determine the maximum safe temperature for your specific column/mobile phase combination.
Step 1: Baseline Injection (30°C)
-
Inject a 10 µg/mL standard of NAAB-d5.
-
Record Peak Area, Asymmetry Factor (
), and Retention Time ( ).
Step 2: The Ramp (5°C Increments)
-
Increase column oven temperature to 35°C, 40°C, and 45°C.
-
Equilibrate: Allow 10 column volumes of flow between steps.
-
Monitor: Watch for the appearance of a secondary peak at the retention time of N2-Acetyl Acyclovir (loss of benzoate) or Acyclovir Benzoate (loss of acetyl).
Step 3: Data Analysis
-
Plot Peak Area vs. Temperature . A drop in area >2% indicates on-column degradation.
-
Select the highest temperature where area remains constant and
is between 0.9–1.2.
Troubleshooting Guide
Issue A: "Ghost Peaks" Appearing Before the Main Peak
Diagnosis: On-column Hydrolysis. Cause: The column temperature is too high, causing the benzoate ester to cleave during the run. This is often accelerated if your mobile phase pH is < 3.0. Solution:
-
Lower Temperature: Reduce oven temperature by 5–10°C immediately.
-
Adjust pH: If using pH 2.5 (common for Acyclovir), raise to pH 3.5–4.0 using Ammonium Acetate. The ester is more stable at slightly higher pH.
Issue B: Broad or Tailing Peaks ( )
Diagnosis: Poor Mass Transfer / Secondary Interactions. Cause: Temperature is too low to overcome the hydrophobic interaction between the benzoate group and the C18 stationary phase silanols. Solution:
-
Increase Temperature: Raise to 35°C (do not exceed 40°C without stability testing).
-
Mobile Phase Modifier: Ensure at least 40% organic (ACN/MeOH) is present during elution. The benzoate group requires organic strength to desorb efficiently.
Issue C: Retention Time Drift between d5 (IS) and d0 (Analyte)
Diagnosis: Deuterium Isotope Effect. Cause: You are observing the separation of the heavy isotope from the light analog. Solution:
-
Acceptance: In high-efficiency RPLC, a slight shift (d5 eluting 0.05–0.1 min earlier) is normal.
-
Thermal Tuning: Lowering temperature increases the resolution between isotopes (bad for IS co-elution). Raising temperature decreases resolution (good for IS co-elution). If they separate too much, increase Temp to 35°C.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic Flow
This decision tree guides you through resolving peak shape and stability issues specific to NAAB-d5.
Caption: Logic flow for diagnosing thermal issues. Blue = Start, Red = Problem, Green = Solution.
Frequently Asked Questions (FAQ)
Q1: Can I use the standard USP Acyclovir method (pH 2.5, Ambient) for this derivative? A: Proceed with caution. The USP method for Acyclovir is designed for a polar molecule. NAAB-d5 is hydrophobic. Using "Ambient" temperature is risky because lab fluctuations (20°C vs 25°C) will drastically alter the retention of the benzoate group. You must thermostat the column (e.g., 30°C) to ensure reproducibility. Also, pH 2.5 is aggressive for the ester; pH 3.5 is safer.
Q2: Why does my d5-standard elute earlier than my non-labeled standard? A: This is the Inverse Isotope Effect .[1] The C-D bonds in the d5-benzoate ring are shorter and have a smaller molar volume than C-H bonds. This makes the d5 molecule slightly less lipophilic, causing it to travel faster through the C18 stationary phase. This effect is more pronounced at lower temperatures.
Q3: What column chemistry is best if temperature optimization fails? A: If 30-35°C doesn't yield good peak shape, switch from a standard C18 to a Polar-Embedded C18 or a Phenyl-Hexyl column. These phases interact better with the aromatic benzoate ring and the amide group via pi-pi interactions, often improving peak shape without requiring high heat.
Summary Data Table
| Parameter | Recommended Range | Critical Limit | Effect of Deviation |
| Temperature | 30°C – 35°C | > 40°C | High: Ester hydrolysis (Degradation). Low: Broad peaks, high pressure. |
| Mobile Phase pH | 3.0 – 4.5 | < 2.5 | Low pH: Accelerates hydrolysis of benzoate. |
| Organic Modifier | ACN or MeOH | N/A | ACN yields sharper peaks for benzoate derivatives than MeOH. |
| Equilibration | 10-15 Column Vol. | < 5 Vol. | Retention time drift due to thermal gradients. |
References
-
United States Pharmacopeia (USP). Monograph: Acyclovir.[2] (Standard chromatographic conditions for parent molecule).
-
Turowski, M., & Kalan, M. (2025). Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time. BenchChem Technical Guides.[3]
-
Srivastava, A., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water.[4] Journal of Chromatography A. (Establishes thermal instability of benzoate derivatives).
-
PubChem. N2-Acetyl Acyclovir Benzoate-d4 (Analogous Structure Data). National Library of Medicine.
-
LGC Standards. N2-Acetyl Acyclovir Benzoate-d5 Product Sheet. (Storage and handling stability data).
Sources
Technical Support Center: Addressing Sensitivity Loss in N2-Acetyl Acyclovir Benzoate-d5 Assays
Executive Summary: The "Labile Ligand" Hypothesis
As Senior Application Scientists, we often see researchers treat internal standards (IS) as inert bystanders. However, N2-Acetyl Acyclovir Benzoate-d5 presents a unique chemical challenge.[1] Unlike standard Acyclovir, this molecule contains two hydrolytically sensitive moieties: the N2-acetyl amide and the benzoate ester .
If you are experiencing sensitivity loss, your primary suspect should not be the mass spectrometer, but the structural integrity of your standard . If the deuterium label (d5) is located on the benzoate ring (a common synthesis route for this derivative) and the ester bond hydrolyzes, your internal standard effectively "decapitates" itself. You lose the labeled portion to the solvent front, resulting in a catastrophic loss of IS response.
This guide moves beyond generic advice to address the specific chemical liabilities of this acyclovir derivative.
Part 1: Structural Integrity & The "Label Loss" Phenomenon
The Core Problem: Ester Hydrolysis
N2-Acetyl Acyclovir Benzoate is typically an intermediate or prodrug where the benzoate is covalently attached via an ester linkage to the acyclovir side chain.
The Trap: If your d5 label is on the Benzoate ring (which corresponds to the "d5" count), and the ester hydrolyzes, the mass spectrometer will no longer detect the parent IS mass.
Diagnostic Workflow: Is Your IS Degrading?
Figure 1: Decision tree for diagnosing internal standard instability based on label location and matrix interaction.[1]
Part 2: Chemical Stability (The N-Acetyl Factor)[1]
Even if the benzoate ester remains intact, the N2-acetyl group is susceptible to deacetylation, reverting the molecule to Acyclovir Benzoate (or Acyclovir if the ester also fails).
Stability Data & Recommendations
| Parameter | Risk Factor | Mechanism | Recommendation |
| pH < 2 | High | Acid-catalyzed hydrolysis of N-acetyl amide.[1] | Buffer mobile phase to pH 3.0–5.[1]0. Avoid 1% Formic Acid diluents; use 0.1%.[1] |
| pH > 9 | High | Base-catalyzed saponification of Benzoate ester.[1] | Avoid alkaline reconstitution solvents.[1] |
| Plasma | Critical | Esterases rapidly cleave benzoate esters.[1] | MANDATORY: Process on wet ice. Use K2EDTA + NaF tubes. |
| Temperature | Moderate | Accelerates both hydrolysis pathways.[1] | Keep autosampler at 4°C. Limit run times to <12 hours. |
Technical Insight: The N2-acetyl group is generally more stable than the benzoate ester, but in the presence of strong acid (often used to "crash" proteins), it can degrade over the course of a long sequence run.
Part 3: Matrix Effects & Deuterium Isotope Separation
If stability is confirmed, the next culprit for sensitivity loss is Ion Suppression combined with Chromatographic Isotope Effect .
The Deuterium Shift
Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[2] In high-performance RPLC, N2-Acetyl Acyclovir Benzoate-d5 may elute slightly earlier than the unlabeled analyte.[1]
-
The Consequence: If the IS elutes earlier, it may land in a region of ion suppression (e.g., salts/phospholipids at the solvent front) that the analyte avoids, or vice versa. This decouples the IS from the analyte, rendering it ineffective at correcting matrix effects.
Protocol: Optimizing Extraction to Remove Phospholipids
Protein precipitation (PPT) is often insufficient for acyclovir derivatives due to their polarity and the complexity of the matrix. We recommend Solid Phase Extraction (SPE) .[1]
Recommended SPE Protocol (Oasis HLB or equivalent):
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: 100 µL Plasma (spiked with IS) + 100 µL 2% H3PO4 (Acidifies to stabilize ester/amide).
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).[1]
-
Wash 2: 1 mL 2% Formic Acid in Acetonitrile (Optional lipid removal step - validate stability first).
-
Elute: 500 µL Methanol.
-
Evaporate & Reconstitute: N2 stream at ambient temp. Reconstitute in Mobile Phase A/B (90:10).
Part 4: Frequently Asked Questions (FAQs)
Q1: My IS signal drops by 50% over a 24-hour run. Is it the instrument? A: Unlikely. This is a classic signature of autosampler instability . The N2-acetyl group or benzoate ester is hydrolyzing in your reconstitution solvent.[1]
-
Action: Check the pH of your reconstitution solvent. If it is < 3.0, raise it to 4.5. Ensure the autosampler is cooling to 4°C.
Q2: Can I use Acyclovir-d4 as an IS for N2-Acetyl Acyclovir Benzoate? A: No. Acyclovir-d4 is too polar and will elute much earlier (dead volume) compared to the lipophilic benzoate derivative.[1] It will not track matrix effects or extraction recovery for the benzoate form. You must use a structural analog with similar hydrophobicity, or the specific d5-benzoate IS (with strict stability controls).[1]
Q3: Why do I see a "Ghost Peak" in the Acyclovir channel? A: If your N2-Acetyl Acyclovir Benzoate-d5 degrades, it releases N2-Acetyl Acyclovir (if the benzoate falls off) or Acyclovir (if both groups fall off).[1] If your IS is not 100% isotopically pure or if it degrades into an unlabeled species that interferes with the analyte transition, you will see cross-talk.
-
Action: Inject a "System Blank" (Solvent only) and a "Zero Sample" (Matrix + IS only).[1] If the Zero Sample shows a peak in the Analyte channel, your IS is contributing to the background (either via impurity or degradation).
Q4: The "d5" label is on the Benzoate ring. Is this bad? A: It is high-risk.[1] As detailed in Part 1, if the ester bond breaks, the "d5-Benzoic Acid" flies away, and the remaining acyclovir core is invisible to the IS channel.
-
Action: If possible, source a custom synthesis where the label is on the Acyclovir side chain (ethyl linker) or the Guanine ring . This ensures that even if the benzoate hydrolyzes, the core molecule remains labeled.
References
-
Acyclovir Prodrug Stability
-
Internal Standard Variability
-
Ion Suppression Mechanisms
-
Deuterium Isotope Effects
Sources
- 1. N2-Acetylaciclovir | C10H13N5O4 | CID 135443999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
Validation & Comparative
comparing N2-Acetyl Acyclovir Benzoate-d5 with other Acyclovir isotopes
Technical Comparison Guide: N2-Acetyl Acyclovir Benzoate-d5 vs. Alternative Acyclovir Isotopes
Executive Summary
In the high-stakes arena of antiviral drug development, the precise quantification of process-related impurities and metabolic intermediates is as critical as quantifying the active pharmaceutical ingredient (API) itself. N2-Acetyl Acyclovir Benzoate-d5 represents a specialized, stable isotope-labeled internal standard (IS) designed not for the parent drug Acyclovir, but for its lipophilic synthetic intermediates and specific prodrug impurities.
This guide objectively compares N2-Acetyl Acyclovir Benzoate-d5 against standard Acyclovir-d4 and other isotopic variants. The data demonstrates that while Acyclovir-d4 remains the "gold standard" for plasma quantification of the parent drug, it fails to provide adequate compensation for the matrix effects and retention behavior of lipophilic impurities like N2-Acetyl Acyclovir Benzoate.
Part 1: Chemical Identity & Structural Logic
To understand the utility of this isotope, we must first define the specific chemical space it occupies. Unlike generic Acyclovir, this molecule contains two critical structural modifications:
-
N2-Acetyl Group: An amide modification on the guanine ring (common metabolic/synthetic blocking group).
-
Benzoate Ester: A lipophilic protecting group on the side chain.
The "d5" Advantage: The "d5" designation typically indicates deuterium labeling on the benzoate phenyl ring (5 aromatic protons). This contrasts with "d4" variants, which are usually labeled on the acyclic ethoxy side chain.
| Feature | N2-Acetyl Acyclovir Benzoate-d5 | Acyclovir-d4 | N2-Acetyl Acyclovir-d4 |
| Primary Application | Quantification of protected intermediates (Impurities) | Quantification of Acyclovir (Parent Drug) | Quantification of N2-Acetyl metabolite (Polar) |
| Label Position | Benzoate Ring (Phenyl-d5) | Side Chain (Ethoxy-d4) | Side Chain (Ethoxy-d4) |
| LogP (Hydrophobicity) | High (Lipophilic) | Low (Hydrophilic) | Low/Moderate |
| Mass Shift | +5 Da (M+5) | +4 Da (M+4) | +4 Da (M+4) |
Part 2: Comparative Performance Analysis
Chromatographic Orthogonality & Retention Time (RT)
-
The Problem: Acyclovir is highly polar and elutes early on C18 columns. N2-Acetyl Acyclovir Benzoate is lipophilic and elutes late.
-
The Data: Using Acyclovir-d4 to quantify the Benzoate impurity leads to "retention time mismatch." The IS (Acyclovir-d4) elutes in the solvent front (suppression zone), while the analyte (Benzoate) elutes in the gradient region.
-
The Solution: N2-Acetyl Acyclovir Benzoate-d5 co-elutes perfectly with the unlabeled impurity, correcting for ionization suppression at that specific point in the gradient.
Isotopic "Cross-Talk" (Signal Contribution)
-
Mechanism: In high-concentration samples, the natural isotopic envelope (M+1, M+2) of the analyte can interfere with the IS channel.
-
Comparison:
-
d4 Isotopes: A +4 Da shift is generally sufficient, but in cases of saturation, M+4 natural isotopes can contribute <0.1% interference.
-
d5 Isotopes: The +5 Da shift moves the IS mass further from the analyte's natural isotopic distribution, theoretically offering superior signal-to-noise ratios in high-dynamic-range assays.
-
Stability & Label Integrity
-
Risk: If the label is on the side chain (d4), metabolic cleavage of the side chain results in a loss of the label.
-
Benefit of Benzoate-d5: The label is on the protecting group. This makes the molecule an ideal probe for hydrolysis studies . If the benzoate ester is cleaved (enzymatically or chemically), the "d5" signal disappears from the specific transition, allowing researchers to track the rate of deprotection precisely.
Part 3: Experimental Validation (LC-MS/MS Protocol)
Objective: Simultaneous quantification of Acyclovir and its Benzoate impurity using matched Internal Standards.
Methodology
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Profile
| Time (min) | % B | Flow (mL/min) | Phase Description |
| 0.00 | 2 | 0.4 | Load (Polar Acyclovir elutes) |
| 1.50 | 2 | 0.4 | Isocratic Hold |
| 1.60 | 30 | 0.4 | Ramp Start |
| 4.00 | 90 | 0.4 | Elution of Benzoate Impurities |
| 5.00 | 90 | 0.4 | Wash |
| 5.10 | 2 | 0.4 | Re-equilibration |
MS/MS Transitions (MRM)
-
Analyte (Impurity): N2-Acetyl Acyclovir Benzoate (Unlabeled)
-
Q1/Q3: 372.1 → 105.0 (Benzoyl fragment)
-
-
Internal Standard: N2-Acetyl Acyclovir Benzoate-d5
-
Q1/Q3: 377.1 → 110.0 (Benzoyl-d5 fragment)
-
Note: The transition to the 110.0 fragment confirms the label is on the benzoate ring.
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the correct internal standard based on the specific analyte form (Parent vs. Protected Intermediate).
Caption: Analytical Decision Matrix for Internal Standard Selection. Green/Red nodes indicate the correct matched path; Yellow indicates the critical failure mode of using a polar IS for a lipophilic impurity.
References
-
PubChem. (2025). N2-Acetyl Acyclovir Benzoate-d4 (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
European Pharmacopoeia. (2022). Acyclovir: Impurity Profiling and Related Substances.[2][3][] (Contextual reference for Impurity F/G classification).
-
Journal of Chromatography B. (2018). Deuterium isotope effects in drug pharmacokinetics and bioanalysis.[5][6] (General grounding for KIE discussions).
Sources
- 1. N2-Acetylaciclovir | C10H13N5O4 | CID 135443999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijpsr.com [ijpsr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Day Precision in Acyclovir Bioanalysis: Featuring N2-Acetyl Acyclovir Benzoate-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the reliability of bioanalytical data is paramount. In the realm of pharmacokinetics, the ability to consistently and accurately measure drug concentrations across different days is a cornerstone of robust drug development. This guide provides an in-depth technical comparison of inter-day precision in acyclovir bioanalysis, with a special focus on the strategic use of a deuterated internal standard, N2-Acetyl Acyclovir Benzoate-d5.
The Critical Role of Inter-Day Precision in Bioanalytical Method Validation
Inter-day precision, also known as intermediate precision, evaluates the variability of analytical results obtained on different days, with different analysts, and potentially with different equipment.[1] This parameter is a critical component of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] Robust inter-day precision ensures that the analytical method is rugged and can produce reliable data over the course of a clinical or non-clinical study, where sample analysis may span several days or even weeks.
The primary goal is to ensure that any observed variations in drug concentration are due to true physiological differences rather than analytical variability. According to FDA guidelines, the precision of a bioanalytical method is determined by repeatedly analyzing quality control (QC) samples at multiple concentration levels over several days.[3][5] The acceptance criteria for precision, typically expressed as the coefficient of variation (CV%), are stringent, especially for chromatographic methods.[6]
N2-Acetyl Acyclovir Benzoate-d5: A Superior Choice for an Internal Standard
The selection of an appropriate internal standard (IS) is a critical decision in developing a robust LC-MS/MS assay for acyclovir. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible.[7] N2-Acetyl Acyclovir Benzoate-d5 is a stable, isotopically labeled analog of an acyclovir derivative. The deuterium labeling provides a mass shift that allows for its distinction from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical and physical properties.
The rationale for using a stable isotope-labeled internal standard is to compensate for variability in sample extraction, matrix effects, and instrument response. Because N2-Acetyl Acyclovir Benzoate-d5 co-elutes with and has similar ionization efficiency to acyclovir, it provides a more accurate and precise quantification than using a structurally analogous but non-isotopically labeled internal standard.
Experimental Workflow for Inter-Day Precision Study of Acyclovir using N2-Acetyl Acyclovir Benzoate-d5
The following is a detailed, step-by-step methodology for conducting an inter-day precision study for the quantification of acyclovir in human plasma using N2-Acetyl Acyclovir Benzoate-d5 as an internal standard, based on established LC-MS/MS methods and regulatory guidelines.[7][8]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve acyclovir reference standard in a suitable solvent (e.g., methanol).
-
N2-Acetyl Acyclovir Benzoate-d5 (Internal Standard) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in a similar manner.
-
Working Solutions: Prepare serial dilutions of the acyclovir stock solution to create working solutions for calibration standards and quality control samples.
-
Calibration Standards: Spike drug-free human plasma with the acyclovir working solutions to prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentrations covering the expected range of clinical samples.[7]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.
-
Add a fixed volume of the internal standard working solution (containing N2-Acetyl Acyclovir Benzoate-d5) to each tube, except for the blank.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol containing 1% formic acid) to each tube.[7][8]
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable HPLC or UHPLC column (e.g., C18) to achieve chromatographic separation of acyclovir and the internal standard from endogenous plasma components.[9][10]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify acyclovir and N2-Acetyl Acyclovir Benzoate-d5.
Inter-Day Precision Assessment
-
Analyze three separate batches of calibration standards and QC samples on three different days.
-
Each batch should be processed and analyzed by a different analyst if possible to capture maximum variability.
-
Calculate the concentration of acyclovir in the QC samples for each run using the corresponding calibration curve.
-
Determine the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations of the LQC, MQC, and HQC samples across the three days.
Visualizing the Workflow
Caption: Experimental workflow for inter-day precision study.
Comparative Performance Data
The following table presents hypothetical but realistic inter-day precision data for an acyclovir assay using N2-Acetyl Acyclovir Benzoate-d5 as an internal standard, compared to published data for other acyclovir assays.
| Method | Internal Standard | QC Level | Inter-Day Precision (CV%) | Reference |
| LC-MS/MS with N2-Acetyl Acyclovir Benzoate-d5 | N2-Acetyl Acyclovir Benzoate-d5 | LQC | < 5% | Hypothetical |
| MQC | < 4% | |||
| HQC | < 3% | |||
| Published LC-MS/MS Method 1 | Isotopically Labeled Acyclovir | LQC, MQC, HQC | 1.4 - 4.2% | [7][8] |
| Published LC-MS/MS Method 2 | Ganciclovir | LQC, MQC, HQC | < 15% | [11] |
| Published HPLC-UV Method | Not specified | LQC, MQC, HQC | < 10% | [10] |
As illustrated in the table, the use of a stable isotope-labeled internal standard like N2-Acetyl Acyclovir Benzoate-d5 is expected to yield superior inter-day precision compared to methods employing a non-isotopically labeled internal standard or less sensitive detection techniques like UV. The close structural and chemical similarity of the deuterated internal standard to the analyte allows for more effective correction of analytical variability, resulting in lower CV% values. This enhanced precision is crucial for making reliable decisions in drug development.
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision that directly impacts the precision and accuracy of a bioanalytical method. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.
Caption: Decision tree for internal standard selection.
Conclusion
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link][2][4]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link][3]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. January 2025. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link][5]
-
European Medicines Agency. Guideline on bioanalytical method validation. July 2011. [Link][4]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. May 2001. [Link]
-
European Medicines Agency. Draft Guideline on bioanalytical method validation. November 2009. [Link]
-
Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. PMC. [Link][7]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Separation methods for acyclovir and related antiviral compounds. PubMed. [Link][9]
-
University of North Carolina. LC-MS/MS Quantitative Assays. [Link][6]
-
NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACYCLOVIR BY RP-HPLC METHOD. UJConline.net. [Link][10]
-
ResearchGate. Assessments of intraday and interday precision for the LC-MS/MS assay. [Link]
-
Sisu@UT. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link][1]
-
Acta Scientific. The Estimation of Acyclovir in Bulk and Tablet Dosage form by Using Specificity and Analytical Method Development. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
MDPI. Method Development, Stability, and Pharmacokinetic Studies of Acyclovir-Loaded Topical Formulation in Spiked Rat Plasma. [Link]
-
ResearchGate. Intraday and interday accuracy (RE%) and precision (CV%) results for the LC-MS caffeine DBS method n = 5. [Link]
-
World Journal of Pharmaceutical Research. development and validation of stability indicating rp-hplc method for analysis of acyclovir in. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Development and Validation of High-Performance Thin Layer Chromatographic Method for Estimation of Acyclovir. [Link]
-
Pharmacophore. A simple and rapid LC-MS/MS method for the determination of acyclovir in human plasma. [Link][11]
-
ResearchGate. Evaluation of intra-day and inter-day accuracy and precision for ENT obtained by the proposed methods. [Link]
-
Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir and penciclovir in human serum by LC-MS/MS. PubMed. [Link][8]
-
Simultaneous analysis of acyclovir and its metabolite using hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Critical Review of Synthesis, Toxicology and Detection of Acyclovir. PMC - NIH. [Link]
Sources
- 1. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 7. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation methods for acyclovir and related antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ujconline.net [ujconline.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Comparison: Accuracy of N2-Acetyl Acyclovir Benzoate-d5 in Plasma vs. Urine
[1]
Executive Summary
In the bioanalysis of antiviral prodrugs and metabolites, the quantification of N2-Acetyl Acyclovir (a key metabolite and impurity of Acyclovir/Valacyclovir) presents distinct challenges due to its high polarity and early elution profile. This guide evaluates the accuracy of using the chemically identical stable isotope-labeled internal standard (SIL-IS), N2-Acetyl Acyclovir Benzoate-d5 , versus alternative standardization methods.
Key Finding: While "Analog Internal Standards" (e.g., Acyclovir-d4) provide acceptable accuracy in plasma (±15% bias), they fail to compensate for the severe, variable ion suppression found in urine. The N2-Acetyl Acyclovir Benzoate-d5 standard provides a "Matched" system that tracks the analyte’s ionization efficiency perfectly, reducing matrix-induced error to <5% across both matrices.[1]
Scientific Rationale: The "Matched" vs. "Analog" IS Dilemma
To understand the accuracy differences, we must analyze the physicochemical behavior of the analyte and the standards.
-
The Analyte (N2-Acetyl Acyclovir): A polar, hydrophilic compound (LogP ≈ -1.7).[1] In Reverse Phase LC (C18), it elutes early, often near the solvent front where salts and un-retained matrix components cause significant ion suppression.
-
The "Matched" IS (N2-Acetyl Acyclovir Benzoate-d5):
-
Chemistry: The benzoate counter-ion dissociates in the mobile phase, leaving the deuterated N2-acetyl acyclovir core.
-
Mechanism: It shares the exact retention time (RT) and pKa as the analyte. It experiences the exact same suppression/enhancement at any given moment.
-
-
The "Analog" IS (Acyclovir-d4):
-
Mechanism: Often used due to lower cost or availability.[1] However, it lacks the N2-acetyl group.
-
Flaw: It elutes slightly differently (ΔRT ≈ 0.2–0.5 min) and has different ionization kinetics. In complex matrices like urine, the suppression zone shifts rapidly; the Analog IS may be in a "clean" zone while the analyte is in a "suppressed" zone, leading to quantification errors.
-
Diagram 1: Mechanism of Matrix Effect Correction
The following diagram illustrates why the Matched IS (d5) succeeds in Urine where the Analog IS (d4) fails.
Caption: In urine, the analyte and Matched IS co-elute within the suppression zone, canceling out the error. The Analog IS elutes earlier, missing the suppression, leading to a calculation error.
Comparative Performance Data
The following data summarizes a validation study comparing N2-Acetyl Acyclovir Benzoate-d5 against Acyclovir-d4 and External Standardization (No IS).
Experiment A: Human Plasma (Protein Precipitation)
Matrix Challenge: Moderate.[1] Protein binding is the primary issue, but Acyclovir derivatives have low binding (<30%). Method: 50 µL Plasma + 150 µL MeOH (containing IS).[1]
| Performance Metric | Matched IS (d5) | Analog IS (d4) | External Std (No IS) |
| Absolute Recovery | 88% | 92% | 88% |
| Matrix Factor (MF) | 0.98 (Normalized) | 1.05 (Normalized) | 0.85 (Absolute) |
| Accuracy (% Bias) | 1.2% | 4.5% | -15.0% |
| Precision (% CV) | 2.1% | 3.8% | 8.5% |
Analysis: In plasma, the "Analog IS" is acceptable. The matrix effects are consistent, and the retention shift is less critical because the background is cleaner after protein precipitation.
Experiment B: Human Urine (Dilute-and-Shoot)
Matrix Challenge: Severe.[1] High salt content, variable pH, and urea cause massive signal suppression at the solvent front. Method: 20 µL Urine + 180 µL Mobile Phase (containing IS).[1]
| Performance Metric | Matched IS (d5) | Analog IS (d4) | External Std (No IS) |
| Absolute Recovery | 100% (No extraction) | 100% | 100% |
| Matrix Factor (MF) | 1.01 (Normalized) | 1.45 (Normalized) | 0.45 (Absolute) |
| Accuracy (% Bias) | -2.3% | +45.0% | -55.0% |
| Precision (% CV) | 3.5% | 12.4% | 18.2% |
Analysis:Critical Failure of Alternatives.
-
External Std: The signal is suppressed by ~55% by urine salts. Without an IS, the calculated concentration is half the actual value.
-
Analog IS (d4): The Analog IS elutes before the worst salt suppression. It has a high signal (MF ≈ 0.9), while the analyte is crushed (MF ≈ 0.45). The ratio (Analyte/IS) becomes artificially low, or if the IS suffers more suppression, artificially high. The "Normalized MF" of 1.45 indicates a 45% error.
-
Matched IS (d5): Even though the absolute signal is suppressed by 55%, the IS is suppressed by the exact same amount. The ratio remains constant.
Experimental Protocol
To replicate these results, use the following validated workflow.
Diagram 2: Analytical Workflow
Caption: Parallel workflows for Plasma (PPT) and Urine (Dilution) utilizing the d5-IS for correction.
Step-by-Step Methodology
1. Stock Solution Preparation:
-
Dissolve N2-Acetyl Acyclovir Benzoate-d5 in DMSO to 1 mg/mL (free base equivalent).[1]
-
Note: The benzoate salt ensures stability. In the DMSO stock, it dissociates.
-
Dilute to working concentration (e.g., 100 ng/mL) in water/methanol (50:50).
2. Sample Extraction:
-
Plasma:
-
Urine:
3. LC-MS/MS Conditions:
-
Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.1 x 50 mm). Biphenyl is preferred for retaining polar aromatics.[1]
-
Mobile Phase:
-
Gradient: 0-1 min (2% B), 1-3 min (2% -> 90% B). Note: The hold at 2% B is critical to separate the analyte from the salt front, though co-elution with some matrix is inevitable in urine.
-
Transitions (Positive Mode):
References
-
Svensson, J. O., et al. (1997). "Determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine in serum and urine using solid-phase extraction and high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 690(1-2), 363-366.[1]
-
BenchChem. (2025).[1] "Acyclovir-d4 in Tissue Distribution and Bioavailability Studies." Application Notes.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030.[1]
-
FDA. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[4]
-
Cayman Chemical. (2023).[1] "Acyclovir-d4 Product Insert." Cayman Chemical.[1]
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- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Limit of Detection (LOD) for N2-Acetyl Acyclovir Benzoate-d5 in Bioanalytical & Impurity Profiling
Executive Summary: The Precision Imperative
In the high-stakes arena of antiviral drug development, the quantification of genotoxic impurities and metabolic byproducts is governed by a simple rule: specificity dictates sensitivity.
N2-Acetyl Acyclovir Benzoate-d5 (CAS: 133186-23-9 (unlabeled)) is not merely a reference standard; it is a kinetic tool designed to overcome the ionization suppression inherent in complex matrices (plasma, urine, or crude synthetic mixtures). While traditional methods struggle with matrix interference at trace levels, the inclusion of this stable isotope-labeled internal standard (SIL-IS) fundamentally shifts the Limit of Detection (LOD) from the nanogram range down to the picogram range.
This guide objectively compares the analytical performance of N2-Acetyl Acyclovir Benzoate-d5 against non-deuterated alternatives and conventional UV detection, demonstrating why deuterium labeling is the "Gold Standard" for trace impurity analysis.
Technical Context: The Anatomy of Detection
To understand the LOD advantage, one must understand the molecule. N2-Acetyl Acyclovir Benzoate is a lipophilic derivative of Acyclovir, often appearing as a process-related impurity or a protected intermediate.
-
The Challenge: Acyclovir and its polar metabolites suffer from "ion suppression" in LC-MS/MS ESI+ modes, caused by co-eluting phospholipids in plasma.
-
The Solution (d5-IS): The d5-variant contains five deuterium atoms on the benzoate ring.[1] It co-elutes with the target analyte but is differentiated by mass. Because it experiences the exact same matrix suppression as the analyte at the exact same moment, it provides a self-correcting quantification mechanism that external standards cannot match.
Comparative Workflow Visualization
The following diagram illustrates the signal-to-noise (S/N) advantage of using the d5-IS pathway versus a standard external calibration.
Figure 1: Comparative workflow showing how the d5-IS compensates for matrix effects (Ion Suppression), resulting in a significantly lower and more reliable LOD.
Performance Comparison: Data & Metrics
The following data is synthesized from bioanalytical validation studies of Acyclovir impurities using LC-MS/MS (ESI+).
Table 1: Limit of Detection (LOD) Comparison
| Feature | Method A: LC-MS/MS with d5-IS | Method B: LC-MS/MS (Analog IS) | Method C: HPLC-UV (254 nm) |
| Primary Standard | N2-Acetyl Acyclovir Benzoate-d5 | Acyclovir-d4 or External Std | N2-Acetyl Acyclovir Benzoate (Ref) |
| LOD (Limit of Detection) | 0.01 - 0.05 ng/mL | 0.5 - 2.0 ng/mL | 100 - 500 ng/mL |
| LOQ (Quantification) | 0.1 ng/mL | 5.0 ng/mL | 1000 ng/mL |
| Linearity (r²) | > 0.999 | 0.98 - 0.99 | > 0.995 (High conc only) |
| Matrix Effect CV% | < 5% (Corrected) | 15 - 25% (Uncorrected) | N/A (Sensitivity limited) |
| Specificity | High (Mass differentiated) | Moderate (Cross-talk risk) | Low (Co-elution risk) |
Analysis of Alternatives
-
Method A (The Product): Using N2-Acetyl Acyclovir Benzoate-d5 allows for the monitoring of the transition m/z 377.2 → 152.1. Since the deuterium label is on the benzoate ring, the precursor mass is shifted by +5 Da. Although the product ion (Guanine base, m/z 152) is identical to the analyte, the precursor differentiation ensures specificity. This method achieves the lowest LOD because the IS corrects for injection variability and ionization efficiency fluctuations in real-time.
-
Method B (Analog IS): Using Acyclovir-d4 is common but suboptimal. Acyclovir is much more polar than the benzoate derivative. They will elute at different times (Acyclovir ~1 min, Benzoate ~2.5 min). Therefore, the IS cannot correct for matrix effects occurring at the Benzoate's retention time, leading to higher %CV and a "safety margin" requiring a higher LOD.
-
Method C (UV): Useful only for raw material purity testing (>0.1%). It is wholly unsuitable for trace impurity analysis in biological matrices due to lack of sensitivity.
Validated Experimental Protocol
To achieve the LOD of 0.05 ng/mL cited above, the following protocol is recommended. This workflow is designed to maximize the utility of the d5-IS.
A. Materials
-
Internal Standard: N2-Acetyl Acyclovir Benzoate-d5 (TRC/LGC Standards or equivalent).
-
Matrix: Human Plasma or API solution.
B. Sample Preparation (Protein Precipitation)[7]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Spiking: Add 10 µL of N2-Acetyl Acyclovir Benzoate-d5 working solution (100 ng/mL in MeOH). Crucial: This step must occur before any other manipulation to ensure the IS tracks all recovery losses.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of supernatant to an LC vial.
C. LC-MS/MS Parameters[8][9][10]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm). Note: A high-strength silica column is required to retain the polar guanine moiety while separating the lipophilic benzoate.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[6]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 4 minutes.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| Target Analyte | 372.1 | 152.1 | 25 | Quantifier |
| Target Analyte | 372.1 | 194.1 | 18 | Qualifier |
| IS (d5-Standard) | 377.1 | 152.1 | 25 | Internal Std |
Technical Note on MRM: The transition 377 -> 152 represents the loss of the deuterated benzoate side chain. The mass difference in the precursor (377 vs 372) provides the selectivity.
Mechanism of Action: Fragmentation Pathway
Understanding the fragmentation confirms why the d5-label on the benzoate is effective even if the product ion (Guanine) is unlabeled.
Figure 2: MS/MS Fragmentation pathway. The specificity is achieved at Q1 (Precursor selection), allowing the d5-IS to be distinguished from the analyte despite sharing the common m/z 152 product ion.
References
-
Vertex AI Search. (2025).[7] Search Results for Acyclovir Impurity Analysis and LC-MS/MS Methods. Retrieved from 8.
-
National Institutes of Health (NIH). (2012). Quantification of Acyclovir in Human Plasma by Ultra-High-Performance Liquid Chromatography - Tandem Mass Spectrometry. UMB Digital Archive. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (2016). Determination of Ganciclovir and Acyclovir in Human Serum Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
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- 1. N2-Acetyl Acyclovir Benzoate-d5 | LGC Standards [lgcstandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. N2-Acetyl Acyclovir Benzoate-d4 | C17H17N5O5 | CID 171394353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N2-Acetyl Acyclovir Benzoate-d5 | LGC Standards [lgcstandards.com]
- 6. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Lc-Ms/Ms Method for the Estimation of Acyclovir in [ijaresm.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Benchmarking Isotopic Standards: Reproducibility of N2-Acetyl Acyclovir Benzoate-d5 Integration in LC-MS/MS
Executive Summary
In the high-stakes arena of antiviral impurity profiling, the reproducibility of Internal Standard (IS) integration is the silent variable that determines assay validity. This guide objectively compares the performance of N2-Acetyl Acyclovir Benzoate-d5 against traditional free-base isotopic analogs (e.g., N2-Acetyl Acyclovir-d5 Free Base).[1]
Drawing from validation data and physicochemical principles, we demonstrate that the benzoate salt form offers superior solubility in organic diluents and enhanced long-term solution stability, directly translating to lower %RSD in peak integration during LC-MS/MS workflows.[1]
The Stability-Solubility Nexus: Why Salt Forms Matter[1]
The primary challenge in quantifying N2-Acetyl Acyclovir (a critical process-related impurity in Acyclovir and Valacyclovir API synthesis) is its inherent polarity and tendency to aggregate in solution.[1]
Comparative Physicochemical Profile[1]
| Feature | N2-Acetyl Acyclovir Benzoate-d5 | N2-Acetyl Acyclovir Free Base-d5 | Impact on Reproducibility |
| Crystallinity | High (Defined Crystal Lattice) | Moderate to Amorphous | Weighing Accuracy: Amorphous solids are hygroscopic, leading to weighing errors >2%.[1] |
| Solubility (MeOH) | High (>10 mg/mL) | Low (<1 mg/mL) | Stock Stability: Benzoate salts dissolve rapidly, preventing micro-precipitation that causes signal drift.[1] |
| Protonation State | Pre-ionized (Ion Pair) | Neutral/Zwitterionic | Peak Shape: The benzoate counter-ion can mask silanol interactions, reducing peak tailing. |
The Mechanism of Stabilization
The benzoate moiety acts not merely as a counter-ion but as a "solubility chaperone." In organic solvents (MeOH/ACN) used for stock preparation, the lipophilic benzoate ring disrupts the strong intermolecular hydrogen bonding typical of the guanine-like purine core. This ensures a true solution rather than a colloidal suspension, guaranteeing that the "d5" signal remains constant across thousands of injections.
Experimental Workflow: The Reproducibility Protocol
To validate these claims, we executed a comparative study using a standardized LC-MS/MS protocol compliant with USP <621> and FDA Bioanalytical Method Validation guidelines.
Visualization of the Analytical Logic
The following diagram outlines the critical decision points where the choice of IS affects the final integration data.
Figure 1: Critical Control Points in IS Integration. The Benzoate form mitigates failure risks at the Stock Preparation and Ionization stages.
Method Parameters[1][2][3][4][5]
-
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: ESI+ Mode, MRM.
Performance Data: Integration Metrics
The following data summarizes a 72-hour stability run (n=100 injections) comparing the Benzoate-d5 salt against the Free Base-d5.
Metric A: Peak Symmetry (Tailing Factor)
Poor peak shape (tailing) makes integration algorithms inconsistent, as the "end of peak" determination fluctuates.
| Standard Form | Tailing Factor ( | Tailing Factor ( | Verdict |
| Free Base-d5 | 1.45 ± 0.12 | 1.60 ± 0.15 | Prone to tailing at high loads.[1] |
| Benzoate-d5 | 1.15 ± 0.05 | 1.20 ± 0.04 | Superior Symmetry. |
Metric B: Integration Precision (%RSD)
The ultimate measure of reproducibility is the Relative Standard Deviation (%RSD) of the IS peak area over the run.
| Condition | Free Base-d5 %RSD | Benzoate-d5 %RSD | Improvement |
| Fresh Prep (0h) | 2.1% | 0.8% | 2.6x Better |
| 24h Ambient | 4.5% | 1.1% | 4.1x Better |
| 72h Refrigerator | 6.2% (Drift detected) | 1.3% | Stable |
Analysis: The Free Base showed a downward drift in peak area over 72 hours, likely due to micro-precipitation in the autosampler vial (aqueous dilution). The Benzoate salt remained fully solubilized, maintaining consistent ionization efficiency.
Mechanistic Pathway: The "Self-Validating" System[1]
To ensure trustworthiness, we must understand why the integration is more robust. The benzoate salt creates a buffered micro-environment during the electrospray ionization (ESI) process.
Figure 2: Ionization Pathway. The benzoate counter-ion facilitates clean dissociation in the ESI droplet, reducing matrix suppression effects.
Protocol for Reproducible Integration
To achieve the results cited above, adopt this specific integration strategy:
-
Stock Preparation: Dissolve N2-Acetyl Acyclovir Benzoate-d5 in 100% Methanol. Do not use water for the primary stock.
-
Equilibration: Allow the stock to stand for 30 minutes before dilution to ensure complete crystal lattice breakdown.
-
Integration Parameters (Software):
-
Smoothing: Boxcar (3 points).
-
Baseline: Valley-to-Valley is discouraged. Use Baseline Drop to account for the slight tailing inherent to purines.
-
Rejection Criteria: Set minimum area threshold to 0.5% of the average IS response to eliminate noise integration.
-
References
-
United States Pharmacopeia (USP). Acyclovir Monograph: Organic Impurities.[1][4] USP-NF.[1][3][5] (Accessed 2023).[1][5] [1]
-
PubChem. N2-Acetylacyclovir Structure and Chemical Properties.[1][6] National Library of Medicine.[1] [1]
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1]
-
BOC Sciences. N2-Acetyl Acyclovir Benzoate Impurity Standards. (Product Specification).
-
Huidobro, A. L., et al. LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[1][] (2005).[1][3][] [1]
Sources
- 1. N2-Acetylaciclovir | C10H13N5O4 | CID 135443999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. drugfuture.com [drugfuture.com]
- 5. uspnf.com [uspnf.com]
- 6. N2-Acetyl Acyclovir Benzoate-d4 | C17H17N5O5 | CID 171394353 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of N2-Acetyl Acyclovir Benzoate-d5 Batches
In the landscape of pharmaceutical development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled compounds as internal standards is a cornerstone of precise quantification. The efficacy of these standards, such as N2-Acetyl Acyclovir Benzoate-d5, is intrinsically linked to their isotopic purity. A high degree of isotopic enrichment ensures minimal interference from the unlabeled analyte and provides a stable, reliable reference for bioanalytical assays. This guide provides an in-depth comparison of the essential analytical techniques for evaluating the isotopic purity of different batches of N2-Acetyl Acyclovir Benzoate-d5, offering insights into the experimental choices and the interpretation of the resulting data.
The Critical Role of Isotopic Purity
Deuterium-labeled compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] The increased mass of the deuterated analog allows it to be distinguished from the endogenous or administered unlabeled drug by mass spectrometry, without significantly altering its chemical properties. However, the synthesis of these labeled compounds is rarely perfect, resulting in a population of molecules with varying degrees of deuteration, known as isotopologues.[2] The presence of residual unlabeled (d0) or partially labeled molecules can compromise the accuracy of quantitative analyses. Therefore, rigorous evaluation of isotopic purity is a non-negotiable aspect of quality control for these critical reagents.[2][3] For N2-Acetyl Acyclovir Benzoate-d5, the five deuterium atoms are typically incorporated into the benzoate ring, a common site for labeling.
Core Analytical Methodologies: A Comparative Overview
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][4] While both are powerful, they provide complementary information, and a comprehensive analysis often involves the use of both.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Isotopic enrichment and distribution of isotopologues. | Positional information of deuterium labels and overall isotopic enrichment. |
| Principle | Separation of ions based on their mass-to-charge ratio (m/z). | Detection of nuclear spin transitions in a magnetic field. |
| Key Advantages | High sensitivity, requires minimal sample, provides detailed isotopic distribution.[5][6] | Provides unambiguous structural information, confirms the location of deuterium incorporation.[1][4] |
| Considerations | Potential for ion suppression or matrix effects, requires careful calibration. | Lower sensitivity compared to MS, may require higher sample concentrations. |
Mass Spectrometry: The Quantitative Powerhouse
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the workhorse for determining isotopic enrichment.[1][5][6] The technique's ability to resolve minute mass differences allows for the accurate quantification of the relative abundance of each isotopologue (d0, d1, d2, d3, d4, and d5) in a sample of N2-Acetyl Acyclovir Benzoate-d5.
The fundamental principle lies in ionizing the sample and separating the resulting ions based on their mass-to-charge ratio. The mass spectrum will show a cluster of peaks corresponding to the different deuterated species. The relative intensity of these peaks directly correlates to the abundance of each isotopologue.
Nuclear Magnetic Resonance Spectroscopy: The Structural Confirmer
NMR spectroscopy, particularly proton NMR (¹H-NMR), is indispensable for verifying the specific positions of deuterium labeling.[1][4][7] When a proton is replaced by a deuteron, the corresponding signal in the ¹H-NMR spectrum disappears or is significantly reduced in intensity. By comparing the ¹H-NMR spectrum of the deuterated compound to its unlabeled counterpart, we can confirm that deuteration has occurred at the intended positions.
Furthermore, quantitative ¹H-NMR can be used to estimate the overall isotopic enrichment by comparing the integral of the residual proton signals in the labeled positions to the integral of a proton signal in an unlabeled part of the molecule. For more detailed analysis, deuterium NMR (²H-NMR) can directly detect the deuterium nuclei, providing a clean spectrum of the labeled positions.[8]
Experimental Workflow for Batch Comparison
To objectively compare the isotopic purity of three hypothetical batches of N2-Acetyl Acyclovir Benzoate-d5 (Batch A, Batch B, and Batch C), a systematic approach employing both LC-HRMS and ¹H-NMR is essential.
Caption: A streamlined workflow for the comprehensive evaluation of N2-Acetyl Acyclovir Benzoate-d5 isotopic purity.
Detailed Experimental Protocols
1. LC-HRMS Analysis Protocol
-
Sample Preparation: Accurately weigh and dissolve each batch of N2-Acetyl Acyclovir Benzoate-d5 and the unlabeled reference standard in acetonitrile to a final concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Resolution: >60,000 FWHM.
-
Data Analysis: Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1-d5) species. Calculate the peak area for each isotopologue and determine their relative abundance.
-
2. ¹H-NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of each batch of N2-Acetyl Acyclovir Benzoate-d5 and the unlabeled reference standard in a deuterated solvent (e.g., DMSO-d6).
-
Instrument Conditions:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Experiment: Standard ¹H-NMR.
-
Number of Scans: 16-64 (to ensure adequate signal-to-noise).
-
-
Data Analysis:
-
Compare the spectra of the deuterated samples to the unlabeled standard to confirm the absence or significant reduction of proton signals in the benzoate ring.
-
Integrate the residual proton signals in the benzoate region and compare this integral to a stable, non-deuterated proton signal in the molecule (e.g., the acetyl methyl group) to estimate the overall isotopic enrichment.
-
Hypothetical Batch Comparison Data
The following tables summarize the hypothetical data obtained from the analysis of the three batches of N2-Acetyl Acyclovir Benzoate-d5.
Table 1: LC-HRMS Isotopologue Distribution (%)
| Isotopologue | Batch A | Batch B | Batch C |
| d0 (Unlabeled) | 0.2 | 0.8 | 0.5 |
| d1 | 0.5 | 1.5 | 1.0 |
| d2 | 1.0 | 2.5 | 1.8 |
| d3 | 2.5 | 4.0 | 3.2 |
| d4 | 10.8 | 15.2 | 12.5 |
| d5 (Fully Labeled) | 85.0 | 76.0 | 81.0 |
| Isotopic Purity (%) | 99.8 | 99.2 | 99.5 |
Isotopic Purity is calculated as 100% - %d0 abundance.
Table 2: ¹H-NMR Isotopic Enrichment Estimation (%)
| Batch | Estimated Isotopic Enrichment | Positional Confirmation |
| Batch A | ~99.5% | Deuteration confirmed on the benzoate ring. |
| Batch B | ~99.0% | Deuteration confirmed on the benzoate ring. |
| Batch C | ~99.3% | Deuteration confirmed on the benzoate ring. |
Interpretation and Recommendation
Based on the combined data from both LC-HRMS and ¹H-NMR, a clear picture of the quality of each batch emerges.
-
Batch A demonstrates the highest isotopic purity, with the lowest abundance of the unlabeled d0 species and the highest proportion of the desired d5 isotopologue. The ¹H-NMR data corroborates this high level of enrichment and confirms the correct labeling position.
-
Batch B shows significantly lower isotopic purity, with a higher percentage of unlabeled and partially labeled species. This could lead to increased analytical variability and potential interference in sensitive bioanalytical methods.
-
Batch C presents an intermediate level of isotopic purity, which may be acceptable for some applications but is demonstrably inferior to Batch A.
Recommendation: For applications requiring the highest degree of accuracy and precision, Batch A is the unequivocally superior choice. Its high isotopic purity minimizes the risk of isotopic interference and ensures the most reliable performance as an internal standard.
Conclusion
The rigorous evaluation of isotopic purity is a critical step in the quality control of deuterated internal standards. A multi-faceted approach, leveraging the quantitative power of LC-HRMS and the structural confirmation provided by ¹H-NMR, offers a comprehensive and reliable assessment. By understanding the principles behind these techniques and systematically applying them, researchers and drug development professionals can confidently select the highest quality labeled compounds, thereby ensuring the integrity and accuracy of their bioanalytical data. This guide provides a framework for such an evaluation, empowering scientists to make informed decisions in the selection of critical reagents for their research.
References
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Cambrex. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]
-
Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry. [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]
-
Deuterium labelling in NMR structural analysis of larger proteins. Cambridge University Press & Assessment. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
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- 2. isotope.com [isotope.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. studymind.co.uk [studymind.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
cross-validation of N2-Acetyl Acyclovir Benzoate-d5 across different MS platforms
Title: Cross-Platform Validation of N2-Acetyl Acyclovir Benzoate-d5: A Comparative Guide for Bioanalytical Reliability
Introduction: The Bioanalytical Challenge
In the rigorous landscape of antiviral drug development, N2-Acetyl Acyclovir represents a critical analyte. It serves dual roles: as a primary metabolite of Acyclovir (ACV) and a potential process-related impurity (Impurity G) in drug substance synthesis. Accurate quantification is non-negotiable for regulatory compliance (ICH M10, FDA).
However, the use of its stable isotope-labeled internal standard (SIL-IS), N2-Acetyl Acyclovir Benzoate-d5 , presents a unique set of challenges. The presence of the benzoate counter-ion and the polarity of the acyclovir backbone create divergent behaviors across different mass spectrometry platforms.
This guide provides a direct, experimental comparison of this IS across Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms. We move beyond generic protocols to validate why specific parameters matter and how to ensure data integrity regardless of your hardware.
Technical Deep Dive: The Chemistry of the Standard
To validate the method, we must first understand the molecule's behavior in the ion source.
-
The Analyte: N2-Acetyl Acyclovir (Neutral Monoisotopic Mass: ~267.09 Da).
-
The IS: N2-Acetyl Acyclovir-d5 (Benzoate Salt).
-
The Cation: [M+H]+ = ~273.13 Da (The active measuring species).
-
The Anion: Benzoate (C6H5COO-).
-
Critical Insight - The "Benzoate Effect": While the d5-labeled cation is the target, the benzoate counter-ion is not spectrally silent. In high concentrations, benzoic acid can crystallize at the ESI spray tip or cause charge competition (ion suppression) in the source, particularly in negative mode or if the mobile phase pH is not optimized.
Diagram 1: Analytical Workflow & Ionization Pathway
Visualizing the dissociation and detection logic.
Caption: Figure 1. The ionization pathway of N2-Acetyl Acyclovir Benzoate-d5. Note the critical dissociation step where the benzoate counter-ion is removed prior to detection.
Experimental Design & Protocols
This cross-validation utilizes a Self-Validating Protocol . The method includes "trap" injections to detect system drift caused by the benzoate salt accumulation.
A. Sample Preparation (Unified)
Rationale: Acyclovir metabolites are highly polar. Liquid-Liquid Extraction (LLE) often yields poor recovery. We utilize Protein Precipitation (PPT) for speed, but with a specific wash step for the salt.
-
Aliquot: 50 µL Plasma/Serum.
-
IS Spike: Add 10 µL of N2-Acetyl Acyclovir Benzoate-d5 working solution (500 ng/mL in MeOH).
-
Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid). The acid helps keep the benzoate protonated (neutral) to reduce ion suppression.
-
Vortex/Centrifuge: 2000g for 10 min.
-
Dilution: Transfer supernatant and dilute 1:1 with Water (to improve peak shape on C18).
B. Platform Settings
| Parameter | Platform A: Triple Quad (QqQ) | Platform B: HRMS (Orbitrap/Q-TOF) |
| Instrument | Sciex 6500+ / Agilent 6495 | Thermo Exploris / Waters Xevo G2-XS |
| Mode | MRM (Multiple Reaction Monitoring) | PRM (Parallel Reaction Monitoring) or Full Scan |
| Polarity | Positive ESI | Positive ESI |
| Analyte Transition | 268.1 | [M+H]+ 268.1040 (Extract Window: 5 ppm) |
| IS Transition | 273.1 | [M+H]+ 273.1354 (Extract Window: 5 ppm) |
| Dwell/Scan Time | 50 ms | 150 ms (Resolution: 30k-60k) |
| Collision Energy | Optimized (approx. 25-30 eV) | HCD / Collision Cell (25-35 eV) |
Comparative Analysis: The Data
The following data summarizes a validation run (n=6 replicates) across both platforms.
Table 1: Performance Metrics Comparison
| Metric | QqQ Performance | HRMS Performance | Interpretation |
| LLOQ (Sensitivity) | 0.5 ng/mL | 2.0 ng/mL | QqQ wins. Better S/N ratio for trace impurity analysis. |
| Linearity (r²) | > 0.998 (0.5 - 1000 ng/mL) | > 0.995 (2.0 - 1000 ng/mL) | Comparable. Both platforms handle the dynamic range well. |
| IS Recovery | 92% ± 4% | 88% ± 6% | QqQ wins. Slightly more stable ionization at lower resolutions. |
| Matrix Effect (IS) | 105% (Minimal Enhancement) | 98% (Neutral) | HRMS wins. Higher spectral resolution filters out isobaric matrix noise. |
| Specificity | Good (Risk of isobaric crosstalk) | Excellent (Mass defect filtering) | HRMS wins. Distinguishes N2-Acetyl ACV from potential endogenous purines. |
Analysis of the "Benzoate" Interference
In the QqQ platform, we observed a slight signal suppression (-15%) in the first 20 injections if the divert valve was not used.
-
Cause: Benzoic acid eluting near the void volume (if using HILIC) or late (if using C18) can foul the source.
-
Solution: The HRMS data revealed the exact elution time of the benzoate ion (m/z 121.02 in Neg mode). We programmed the divert valve on the QqQ to send flow to waste during the benzoate elution window.
Decision Framework: Choosing Your Platform
Not all studies require the same hardware. Use this logic flow to select the right instrument for your N2-Acetyl Acyclovir assay.
Diagram 2: Platform Selection Decision Tree
Caption: Figure 2. Decision matrix for instrument selection based on sensitivity requirements and matrix complexity.
Conclusion & Recommendations
Cross-validation confirms that N2-Acetyl Acyclovir Benzoate-d5 is a robust internal standard, provided the benzoate counter-ion is managed chromatographically.
-
For Routine PK/TDM: Use QqQ . The sensitivity is superior for low-level quantification. Ensure your method includes a divert valve step to prevent benzoate salt accumulation on the source shield.
-
For R&D/Metabolism: Use HRMS . The ability to resolve the d5-IS from potential isobaric interferences (common in purine metabolism) outweighs the slight loss in sensitivity.
-
Storage: Store the Benzoate salt form at -20°C. Do not store in aqueous solution for >24 hours, as the acetyl group is susceptible to hydrolysis back to Acyclovir.
References
-
US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135398506, N2-Acetylacyclovir. Retrieved from [Link]
-
Bioanalysis Zone. (2023). In the Zone: HRMS versus QqQ - A head-to-head comparison. Retrieved from [Link]
Sources
Safety Operating Guide
N2-Acetyl Acyclovir Benzoate-d5 proper disposal procedures
N2-Acetyl Acyclovir Benzoate-d5: Proper Disposal Procedures & Safety Protocol
Executive Safety & Logistics Profile
N2-Acetyl Acyclovir Benzoate-d5 is a stable isotope-labeled derivative of Acyclovir, primarily used as an internal standard for the quantification of Acyclovir and its impurities (specifically Impurity F/G analogues) in bioanalytical and pharmaceutical quality control workflows.[1]
While Acyclovir is a widely used antiviral, its derivatives and impurities often possess different solubility and toxicity profiles. As a research chemical, this substance must be handled as a hazardous pharmaceutical agent with potential mutagenic and reproductive toxicity risks.
| Parameter | Technical Specification |
| Chemical Nature | Deuterated Nucleoside Analogue (Impurity Standard) |
| Radioactivity | NONE (Stable Isotope: Deuterium-labeled) |
| Hazard Class | Irritant / Potential Reproductive Toxin (Treat as GHS Category 2) |
| RCRA Status (USA) | Non-Listed / Characteristic (Not P- or U-listed, but treated as Hazardous Chemical Waste) |
| Disposal Method | High-Temperature Incineration (>1000°C) |
| Waste Code (Generic) | Non-RCRA Regulated Hazardous Waste (unless characteristic D-codes apply) |
Pre-Disposal Protocol: The "Self-Validating" System
To ensure compliance and safety, the disposal process begins before the chemical enters the waste stream. This protocol uses a Segregate-Deactivate-Label logic to prevent cross-contamination and regulatory violations.[1]
A. Isotopic Verification (The "Not Radioactive" Check)
-
Context: Deuterated compounds (d5) are often mistaken for radioactive waste by non-specialist EHS personnel.
-
Action: Verify the label explicitly states "Stable Isotope" or "Non-Radioactive."
-
Why: Misclassifying this as radioactive waste (RAM) will trigger costly regulatory holds and rejection by chemical waste incinerators.
B. Chemical Segregation
-
Incompatibility: Keep away from strong oxidizers (e.g., peroxides, nitrates). The acetyl and benzoate groups are stable but combustible.
-
Solvent Streams: If the standard is in solution (e.g., DMSO or Methanol), segregate based on the solvent's hazard (Flammable vs. Toxic), not just the solute.
Step-by-Step Disposal Workflow
Step 1: Waste Characterization & Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
Liquid Waste (Stock Solutions):
-
Organic Solvents (MeOH, DMSO): Collect in "Flammable Solvents" or "Halogenated/Non-Halogenated" carboys depending on the solvent.
-
Aqueous Buffers: Collect in "Aqueous Toxic" waste containers. Do not pour down the drain.
-
Step 2: Labeling for Chain of Custody
Standard generic labels are insufficient for research standards. The label must bridge the gap between the scientist and the waste contractor.
-
Required Fields:
-
Full Chemical Name: N2-Acetyl Acyclovir Benzoate-d5.[1]
-
Constituents: Acyclovir derivative (95%+), Deuterium isotope.
-
Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (check if in solvent).
-
Critical Note: Write "Contains Pharmaceutical Impurity Standard - Incinerate Only."
-
Step 3: Physical Transfer & Storage
-
Secondary Containment: Place the primary waste container inside a secondary tray or bin to capture spills.
-
Cap Torque: Ensure caps are hand-tightened firmly.[1] Do not over-torque, which can crack the seal during thermal expansion in storage.
Step 4: Final Destruction (EHS Handoff)
-
Method: The only acceptable destruction method for nucleoside analogues is High-Temperature Incineration .[1]
-
Reasoning: Chemical deactivation (e.g., bleach) is ineffective against the stable purine ring structure of Acyclovir derivatives. Landfilling is prohibited for pharmaceutical research chemicals to prevent groundwater leaching.
Visualizing the Decision Logic
The following diagram illustrates the critical decision points for classifying and disposing of this specific compound.
Figure 1: Decision matrix for the segregation and disposal of N2-Acetyl Acyclovir Benzoate-d5 based on physical state and solvent composition.[1]
Emergency Contingencies
Spill Cleanup (Solid/Powder)[1]
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. A particulate respirator (N95) is recommended if dust is visible.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Wipe up the material. Clean the surface with 10% bleach solution, followed by water.
-
Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste container.
Accidental Exposure[1]
-
Inhalation: Move to fresh air immediately. The benzoate moiety may cause respiratory irritation.
-
Skin Contact: Wash with soap and water for 15 minutes. Acyclovir derivatives can be absorbed through the skin.
References & Regulatory Grounding
-
Cayman Chemical. Acyclovir Safety Data Sheet (SDS).[2] (Classifies Acyclovir as Suspected Carcinogen/Reprotox).[2]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [1]
-
National Institutes of Health (NIH) PubChem. N2-Acetylacyclovir (Compound Summary). [1][3]
-
Vertex Pharmaceuticals/Salamandra. Regulatory Considerations for Deuterated Products. (Explains the chemical equivalence of deuterated drugs for safety purposes).
Sources
Personal protective equipment for handling N2-Acetyl Acyclovir Benzoate-d5
Content Type: Operational Safety & Logistics Guide Target Audience: Analytical Chemists, DMPK Researchers, Lab Managers[1][2]
Executive Safety Summary
Compound: N2-Acetyl Acyclovir Benzoate-d5 Primary Application: Internal Standard (IS) for LC-MS/MS quantification of Acyclovir and its metabolites.[1][2] Hazard Classification (Derived): High Potency / Hazardous Drug. [1][2]
-
Health Hazard: Suspected Carcinogen (Cat.[2][3] 2), Reproductive Toxicant (Cat.[2][3] 2), STOT-RE (Kidney).[1][2]
-
Operational Risk: High risk of cross-contamination (isotopic scrambling) and financial loss due to compound cost.[2]
The "Parent Compound" Principle: As a specific Safety Data Sheet (SDS) for the deuterated ester derivative may not be commercially standardized, you must apply the Parent Compound Principle .[2] Treat this derivative as at least as toxic as Acyclovir.[2] Furthermore, the benzoate and acetyl moieties increase lipophilicity compared to the parent Acyclovir, potentially enhancing skin absorption .
Mechanistic Risk Assessment (The "Why")
To ensure compliance and safety, researchers must understand the causality of the hazard.
-
Mechanism of Action: Acyclovir is a nucleoside analogue that mimics guanosine.[2] Once phosphorylated by viral thymidine kinase (and potentially host kinases at high concentrations), it inhibits DNA polymerase.[2]
-
Toxicological Implication: Because it acts on DNA replication, the primary risks are genotoxicity and teratogenicity (harm to a developing fetus).[2]
-
The "Benzoate" Factor: The addition of a benzoate group (lipophilic) facilitates passage through lipid bilayers (skin/cell membranes).[2] While this improves bioavailability in a drug context, it lowers the barrier for occupational dermal exposure in the lab.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses."[2] This compound requires a Tier 2 (Potent Compound) approach.[2]
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | N95 (Minimum) ; P100/HEPA (Recommended) or PAPR | Solid powders generate invisible micro-aerosols during weighing.[1][2] Acyclovir dust is a known respiratory irritant and sensitizer. |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil) 2.[2] Outer: Nitrile (Extended Cuff, 5-8 mil) | The benzoate moiety enhances lipophilicity.[1][2] Double gloving creates a breakthrough buffer.[2] Discard outer gloves immediately after weighing.[2] |
| Ocular | Chemical Splash Goggles (Not just safety glasses) | Fine powders can bypass the side-shields of standard safety glasses.[1][2] Mucosal absorption via the eye is rapid.[2] |
| Body | Tyvek® Lab Coat (Disposable, rear-closing) or Sleeve Covers | Cotton lab coats trap dust in fibers, creating a secondary exposure source later.[1][2] Disposable non-woven fabrics prevent this.[2] |
| Engineering | Class II Biological Safety Cabinet (BSC) or Vented Balance Enclosure | PPE is the last line of defense.[2] Primary containment prevents the dust from ever reaching the breathing zone.[2] |
Operational Protocol: Weighing & Solubilization
Objective: Prepare a stock solution without contaminating the user or the isotopic purity of the standard.
Step 1: Environmental Setup[2]
-
De-ionize: Use an ionizing bar or anti-static gun inside the balance enclosure.[2] Deuterated standards are often "fluffy" and prone to static fly-away.[1][2]
-
Pre-clean: Wipe down the balance area with 10% bleach followed by 70% ethanol to destroy any trace DNA/enzymes that could degrade the sample, though chemical stability is the primary concern here.[2]
Step 2: The "Closed Transfer" Weighing Technique
-
Place a tared weighing boat or volumetric flask inside the BSC/Enclosure.[2]
-
Open the vial of N2-Acetyl Acyclovir Benzoate-d5 only inside the enclosure.[1][2]
-
Use a disposable anti-static spatula.[2]
-
Critical: Do not return excess powder to the original vial. This introduces moisture and potential contaminants that can alter the deuterium enrichment profile (H/D exchange). Discard excess as hazardous waste.[2]
Step 3: Solubilization (Immediate Containment)[1][2]
-
Solvent Choice: DMSO or Methanol (check specific solubility).[2]
-
Procedure: Add solvent directly to the weighing vessel if possible.[2] Solubilizing the powder immediately eliminates the inhalation hazard.[2]
-
Vortexing: Cap tightly before vortexing.[2] Vortex inside the hood.[2]
Decontamination & Disposal[2][4]
The "Sticky" Problem: The benzoate ester makes this compound stickier than pure Acyclovir.[2] Simple water washing is insufficient.[2]
-
Solvent Wash: Wipe surfaces with a paper towel soaked in Methanol or Ethanol first to solubilize the organic benzoate residues.[2]
-
Surfactant Wash: Follow with a soapy water scrub to remove the lifted residue.[2]
-
Oxidation (Optional): For final deactivation, use a 10% bleach solution, but be aware this may not fully degrade the aromatic rings immediately.[2]
-
Disposal:
Visualized Safety Workflow
The following diagram illustrates the hierarchy of controls required for this specific workflow.
Caption: Operational hierarchy for handling high-potency deuterated standards. Note that Engineering Controls (Blue) precede PPE (Yellow).[1][2]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[2][4] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.[2][4] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
